Product packaging for 4-Chloro-2,6-diiodophenol(Cat. No.:CAS No. 15459-50-4)

4-Chloro-2,6-diiodophenol

Cat. No.: B102086
CAS No.: 15459-50-4
M. Wt: 380.35 g/mol
InChI Key: UCFDGPBRXPCSBW-UHFFFAOYSA-N
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Description

4-Chloro-2,6-diiodophenol (CAS 15459-50-4) is a halogenated phenolic compound that serves as a versatile synthetic intermediate in organic chemistry for the preparation of more complex structures . Its unique polyhalogenated structure, featuring both chlorine and iodine atoms, makes it a valuable building block in pharmaceutical research, particularly in the development of antimicrobial and antifungal agents . In material science, this compound can be utilized to modify polymers or create functionalized materials with specific properties . Furthermore, this compound is also recognized in environmental science as a model compound for studying the treatment of iodinated disinfection byproducts (I-DBPs) in water. Research has explored its catalytic hydrodehalogenation (HDH) using supported noble metal catalysts like Pd/TiO₂ and Rh/TiO₂ to understand the activity and chemo-selectivity in breaking different carbon-halogen bonds . The compound requires specific storage conditions to maintain stability and should be kept sealed in a dry environment, ideally at 2-8°C . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClI2O B102086 4-Chloro-2,6-diiodophenol CAS No. 15459-50-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClI2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFDGPBRXPCSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClI2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436564
Record name 4-CHLORO-2,6-DIIODOPHENOL
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15459-50-4
Record name 4-Chloro-2,6-diiodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15459-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-CHLORO-2,6-DIIODOPHENOL
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 4-Chloro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-diiodophenol is a halogenated phenolic compound with the chemical formula C₆H₃ClI₂O.[1][2] This molecule is of interest to researchers in various fields due to its disinfectant properties and its demonstrated efficacy as a larvicidal agent against various insect species, including those of the Diptera, Culicidae, and Trichoptera orders.[1] A comprehensive understanding of its physicochemical properties is fundamental for its application in research, particularly in the development of novel therapeutic agents and specialized chemical products. This guide provides a detailed overview of the known physicochemical characteristics of this compound, outlines general experimental protocols for their determination, and explores its biological mechanism of action.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₃ClI₂O[1][2][3]
Molecular Weight 380.35 g/mol [1][3]
CAS Number 15459-50-4[1][2][3]
Appearance Solid (form not specified)Inferred from related compounds
LogP (calculated) 3.2548ChemScene

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties of solid organic compounds like this compound are described below. These are generalized methods and may require optimization for this specific compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus equipped with a heating block or oil bath and a thermometer or an electronic temperature sensing device is used.

  • Procedure: The capillary tube is placed in the heating block/bath adjacent to the thermometer. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. The melting point is reported as this range.

Boiling Point Determination

As this compound is a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures.

Methodology: Distillation under Reduced Pressure

  • Apparatus: A distillation apparatus suitable for small-scale vacuum distillation is assembled. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum pump with a manometer to measure the pressure.

  • Procedure: A small sample of this compound is placed in the distillation flask. The system is evacuated to the desired pressure. The flask is then heated gently.

  • Data Recording: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded, along with the corresponding pressure. This is the boiling point at that specific pressure.

Water Solubility Determination

The solubility of a compound in water is a critical parameter, particularly for applications in biological systems.

Methodology: Shake-Flask Method (OECD Guideline 105)

  • Procedure: An excess amount of solid this compound is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

  • Sample Analysis: After reaching equilibrium, the solution is filtered to remove the undissolved solid. The concentration of this compound in the clear aqueous phase is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The solubility is reported in units of mass per unit volume (e.g., mg/L or g/100 mL) at the specified temperature.

pKa Determination

The pKa is a measure of the acidity of a compound. For a phenol, it represents the pH at which the compound is 50% ionized.

Methodology: UV-Vis Spectrophotometry

  • Principle: The UV-Vis absorption spectrum of a phenolic compound changes with the pH of the solution due to the different electronic structures of the protonated and deprotonated forms.

  • Procedure: A series of buffer solutions with a range of known pH values are prepared. A constant concentration of this compound is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded.

  • Data Analysis: A wavelength at which the absorbance difference between the acidic and basic forms is maximal is selected. The absorbance at this wavelength is plotted against the pH. The pKa is the pH value at the inflection point of the resulting sigmoidal curve.

Biological Activity and Signaling Pathways

This compound is recognized for its disinfectant properties, a characteristic shared by many phenolic compounds. The general mechanism of action for phenolic disinfectants involves the disruption of microbial cell integrity.

General Mechanism of Action:

At a cellular level, phenolic compounds are believed to exert their antimicrobial effects through two primary mechanisms:

  • Membrane Disruption: Phenols can intercalate into the lipid bilayer of cell membranes, altering their fluidity and permeability. This leads to the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell death.

  • Protein Denaturation: The hydroxyl group of the phenol can form hydrogen bonds with amino acid residues in proteins, disrupting their secondary and tertiary structures. This denaturation inactivates critical enzymes and structural proteins, leading to a cessation of cellular functions.

Larvicidal Activity:

Studies have shown that this compound exhibits significant larvicidal activity against the mosquito species Aedes aegypti.[4] The precise molecular targets and signaling pathways affected in these insects are not yet fully elucidated. However, based on the known neurotoxic effects of other halogenated phenolic compounds in insects, it is plausible that this compound may interfere with neurotransmission. Potential targets could include enzymes involved in neurotransmitter metabolism or ion channels within the nervous system. The disruption of these critical pathways would lead to paralysis and death of the larvae.

Below is a conceptual workflow illustrating the general approach to investigating the larvicidal mechanism of action of this compound.

G cluster_exposure Exposure cluster_analysis Analysis cluster_pathway Pathway Elucidation A Aedes aegypti Larvae B This compound Treatment A->B C Mortality Assay (LC50 Determination) B->C D Biochemical Assays (e.g., Enzyme Inhibition) B->D E Gene Expression Analysis (e.g., RT-qPCR) B->E F Histological Examination B->F G Identification of Affected Signaling Pathways (e.g., Neurotransmission, Detoxification) C->G D->G E->G F->G

Experimental workflow for elucidating the larvicidal mechanism.

The following diagram illustrates a hypothetical signaling pathway that could be disrupted by this compound in an insect neuron, based on the general neurotoxic effects of related compounds.

G cluster_membrane Neuronal Membrane cluster_compound cluster_effect Cellular Effects Na_channel Voltage-gated Na+ Channel Depolarization Prolonged Depolarization Na_channel->Depolarization K_channel Voltage-gated K+ Channel K_channel->Depolarization AChE Acetylcholinesterase (AChE) Hyperactivity Neuronal Hyperactivity AChE->Hyperactivity Compound This compound Compound->Na_channel Inhibition of Inactivation Compound->K_channel Blockage Compound->AChE Inhibition Depolarization->Hyperactivity Paralysis Paralysis & Death Hyperactivity->Paralysis

Hypothetical neurotoxic signaling pathway disruption.

Conclusion

This compound presents as a compound with significant biological activity, particularly as a disinfectant and a larvicide. While foundational physicochemical data such as molecular weight and formula are established, a comprehensive experimental characterization of properties like melting point, boiling point, and aqueous solubility is necessary to fully realize its potential in various applications. Future research should focus on obtaining these experimental values and further elucidating the specific molecular mechanisms and signaling pathways through which it exerts its biological effects, especially in target insect species. Such studies will be invaluable for the development of new, effective, and safe chemical agents for pest control and other applications.

References

Synthesis of 4-Chloro-2,6-diiodophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-chloro-2,6-diiodophenol, a halogenated phenol derivative with applications in various fields, including as a disinfectant and a potential intermediate in organic synthesis.[1] This document details a feasible synthetic route, experimental protocols, and expected quantitative data.

Introduction

This compound is a tri-substituted phenol containing one chlorine and two iodine atoms on the aromatic ring. The strategic placement of these halogen atoms imparts specific chemical and biological properties to the molecule. The synthesis of this compound typically involves the electrophilic iodination of 4-chlorophenol. The hydroxyl group of the phenol is a strongly activating ortho-, para-director, facilitating the introduction of iodine at the positions ortho to the hydroxyl group.

Synthetic Pathway

The most direct and common method for the synthesis of this compound is the direct di-iodination of 4-chlorophenol. This electrophilic aromatic substitution reaction can be achieved using various iodinating agents. A robust and effective method involves the use of iodine monochloride (ICl) in a suitable solvent like glacial acetic acid.

Synthesis_Pathway cluster_reagents Reagents & Solvent cluster_products Product & Byproduct 4-Chlorophenol 4-Chlorophenol This compound This compound 4-Chlorophenol->this compound Iodination Iodine Monochloride (2 eq) Iodine Monochloride (2 eq) Glacial Acetic Acid Glacial Acetic Acid HCl (byproduct) HCl (byproduct)

Caption: Synthetic route for this compound.

Experimental Protocols

The following protocol is a detailed method for the synthesis of this compound adapted from procedures for similar di-iodination reactions of substituted phenols.[2]

Materials:

  • 4-Chlorophenol

  • Iodine monochloride (ICl)

  • Glacial acetic acid

  • Sodium bisulfite

  • Deionized water

  • Ethanol

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 4-chlorophenol (1 equivalent) in glacial acetic acid.

  • Addition of Iodinating Agent: Prepare a solution of iodine monochloride (2.2 equivalents) in glacial acetic acid. Slowly add the ICl solution to the stirred solution of 4-chlorophenol from the dropping funnel over a period of 30-45 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for several hours (e.g., 2-4 hours) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a solution of sodium bisulfite in water to quench any unreacted iodine monochloride.

  • Isolation of Crude Product: The product will precipitate out of the aqueous solution. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of water to remove acetic acid and inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain pure this compound.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Drying A Dissolve 4-Chlorophenol in Glacial Acetic Acid B Add Iodine Monochloride Solution Dropwise A->B C Heat and Stir (Monitor by TLC) B->C D Cool to Room Temperature C->D E Quench with Sodium Bisulfite Solution D->E F Precipitate and Filter Crude Product E->F G Wash with Water F->G H Recrystallize from Ethanol/Water G->H I Dry under Vacuum H->I J Pure this compound I->J

References

A Technical Guide to the Molecular Structure of 4-Chloro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 4-Chloro-2,6-diiodophenol, a halogenated phenolic compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide details the molecule's physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and the analytical methodologies required for its structural elucidation, including spectroscopic and crystallographic techniques. All quantitative data is presented in tabular format for clarity, and key workflows are visualized using diagrams.

Molecular Identity and Physicochemical Properties

This compound is a substituted aromatic compound belonging to the family of halophenols. Its structure consists of a phenol ring substituted with one chlorine atom at the para position (position 4) and two iodine atoms at the ortho positions (positions 2 and 6) relative to the hydroxyl group.

Compound Identification

The fundamental identifiers for this compound are summarized below.

IdentifierValueReference
CAS Number 15459-50-4[1][2]
Molecular Formula C₆H₃ClI₂O[1]
Molecular Weight 380.35 g/mol [1]
Canonical SMILES C1=C(C=C(C(=C1I)O)I)Cl
MDL Number MFCD00672959
Physicochemical Data

Computed physicochemical properties provide insight into the molecule's potential behavior in various chemical and biological systems.

PropertyValueReference
Topological Polar Surface Area (TPSA) 20.23 Ų[1]
LogP (Octanol-Water Partition Coeff.) 3.2548[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 1[1]
Rotatable Bonds 0[1]

Synthesis and Purification

While various methods exist for the synthesis of halophenols, a common and effective strategy for preparing this compound is the direct electrophilic iodination of 4-chlorophenol. This approach utilizes an iodinating agent, such as N-Iodosuccinimide (NIS), in a suitable solvent.

G Start Starting Material: 4-Chlorophenol Reaction Electrophilic Iodination Start->Reaction Reagents Reagents: N-Iodosuccinimide (NIS) Methanol (Solvent) Reagents->Reaction Workup Reaction Quenching & Crude Extraction Reaction->Workup 1. Stir at RT 2. Concentrate Purification Silica Gel Column Chromatography Workup->Purification Dissolve in Ethyl Acetate Wash with Brine Product Final Product: This compound Purification->Product Elute with Petroleum Ether

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar procedure for the iodination of a substituted phenol[3].

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorophenol (1.0 eq.) in methanol.

  • Addition of Reagent: To the stirred solution, add N-Iodosuccinimide (NIS) (2.2 eq.) portion-wise at room temperature. The reaction is typically exothermic and should be monitored.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extraction: Redissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with a saturated sodium thiosulfate solution (to quench any remaining iodine) and saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a non-polar solvent system (e.g., petroleum ether or a hexane/ethyl acetate gradient) to afford pure this compound.

Structural Elucidation and Spectroscopic Analysis

The definitive structure of a synthesized compound is confirmed using a combination of spectroscopic methods.[4][5] Each technique provides unique information about the molecule's atomic composition and connectivity.

G Compound Purified Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Connectivity MS Mass Spectrometry (MS) Compound->MS Mass & Formula IR Infrared Spectroscopy (IR) Compound->IR Functional Groups Result Structural Confirmation & Purity Assessment NMR->Result MS->Result IR->Result

Caption: Analytical workflow for the structural confirmation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: Due to the molecule's symmetry, the two aromatic protons are chemically equivalent. This would result in a single signal (a singlet) in the aromatic region (typically 7.0-8.0 ppm). The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The molecule has a plane of symmetry, leading to four distinct carbon signals: one for the carbon bearing the hydroxyl group, one for the two carbons bearing iodine, one for the two carbons bearing hydrogen, and one for the carbon bearing chlorine.

SpectroscopyExpected Data
¹H NMR ~7.5-7.8 ppm (s, 2H, Ar-H), variable ppm (s, 1H, -OH)
¹³C NMR 4 signals expected in the aromatic region (90-160 ppm)

Experimental Protocol (General): Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz). Data processing involves Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

MS provides the exact molecular weight and information about isotopic distribution.

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight (380.35 g/mol ).

  • Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, confirming the presence of a single chlorine atom.

Experimental Protocol (General): Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization method (e.g., Electrospray Ionization, ESI, or Electron Impact, EI). Analyze the resulting ions based on their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H stretch (phenol) 3200-3600 (broad)
C=C stretch (aromatic) 1450-1600
C-O stretch (phenol) 1200-1260
C-Cl stretch 700-850
C-I stretch 500-600

Experimental Protocol (General): Prepare the sample as a thin film on a salt plate (if liquid/oil) or as a KBr pellet (if solid). Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Record the spectrum over the range of 4000-400 cm⁻¹.

Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal (e.g., to 120 K) to minimize thermal vibrations.[6] Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods to find the initial atomic positions. Refine the structural model against the experimental data to obtain the final structure.[6]

Crystallographic DataValue
Crystal System Data not reported
Space Group Data not reported
Unit Cell Dimensions Data not reported
Intermolecular Interactions Expected to exhibit O-H···O hydrogen bonding

Note: While specific crystallographic data for this compound is not publicly available, related structures like 4-amino-2,6-dichlorophenol form extensive hydrogen bonding networks in the solid state, creating infinite chains or sheets.[6][7]

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be followed.

Hazard ClassGHS CodeDescription
Skin Irritation H315Causes skin irritation
Eye Irritation H319Causes serious eye irritation
Respiratory Irritation H335May cause respiratory irritation

Reference for all safety data:

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

An In-depth Technical Guide on the Solubility of 4-Chloro-2,6-diiodophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-2,6-diiodophenol, a halogenated phenol derivative. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a robust framework for determining its solubility in various organic solvents. This includes a detailed experimental protocol for the widely accepted shake-flask method, which is a cornerstone for solubility assessment in pharmaceutical and chemical research.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogenous solution at a specific temperature and pressure. For drug development professionals, understanding the solubility of a compound like this compound is paramount for formulation design, bioavailability, and overall therapeutic efficacy.

Halogenated phenols, such as this compound, are generally expected to exhibit greater solubility in organic solvents compared to water. This is attributed to the presence of the lipophilic aromatic ring and halogen substituents, which favor interactions with non-polar or moderately polar organic solvents. The hydroxyl group can participate in hydrogen bonding, which may enhance solubility in protic solvents like alcohols.

Data Presentation

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been published. The table below is provided as a template for researchers to populate with their own experimentally determined data.

Organic SolventChemical ClassTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
e.g., EthanolAlcohol25Data to be determinedData to be determinedShake-Flask with HPLC
e.g., AcetoneKetone25Data to be determinedData to be determinedShake-Flask with HPLC
e.g., Ethyl AcetateEster25Data to be determinedData to be determinedShake-Flask with HPLC
e.g., DichloromethaneHalogenated Hydrocarbon25Data to be determinedData to be determinedShake-Flask with HPLC
e.g., TolueneAromatic Hydrocarbon25Data to be determinedData to be determinedShake-Flask with HPLC
e.g., Diethyl EtherEther25Data to be determinedData to be determinedShake-Flask with HPLC

Experimental Protocols

The following is a detailed methodology for determining the solubility of this compound in organic solvents using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This method is considered the gold standard for thermodynamic solubility determination.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (analytical standard)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter compatible with the organic solvent to remove any remaining microscopic particles.

    • Accurately dilute the filtered solution with the same organic solvent to a concentration within the linear range of the HPLC calibration curve.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

    • Develop a suitable HPLC method for the analysis of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the diluted sample solutions and determine their concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a conceptual signaling pathway for the cellular impact of a generic halogenated phenol, as no specific pathway for this compound has been elucidated.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to organic solvent B Seal vial A->B C Agitate at constant temperature (e.g., 24-72 hours) B->C D Allow solid to settle C->D E Centrifuge D->E F Filter supernatant E->F G Dilute sample F->G H HPLC analysis G->H I Calculate solubility H->I G cluster_cell Cellular Environment A Halogenated Phenol (e.g., this compound) B Cell Membrane Disruption A->B Lipophilicity C Mitochondrial Uncoupling A->C Protonophore activity E Induction of Oxidative Stress B->E D Inhibition of ATP Synthesis C->D F Apoptosis/Necrosis D->F E->F

Unveiling the Potential: A Technical Guide to the Biological Activity of 4-Chloro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2,6-diiodophenol, a halogenated phenolic compound, has been identified primarily as a disinfectant and water purifying agent.[1] This technical guide delves into the current understanding of its biological activities, collating available data and presenting methodologies for its evaluation. While specific quantitative data on the biological activities of this compound are limited in publicly accessible literature, this paper provides a framework for its investigation based on established protocols for analogous phenolic compounds. We explore its known applications, potential mechanisms of action, and provide detailed experimental protocols for assessing its antimicrobial efficacy. Furthermore, this guide addresses the toxicological considerations and proposes workflows for future research into its potential therapeutic applications.

Introduction

Phenolic compounds and their halogenated derivatives have long been recognized for their potent antimicrobial properties.[2] this compound, with its distinct chemical structure featuring a chlorine and two iodine atoms on the phenol ring, belongs to this important class of molecules. Its primary documented application is as a disinfectant, where it has shown efficacy against various microorganisms and certain insect larvae, including those from the Diptera, Culicidae, and Trichoptera orders.[1] The presence of halogens is known to enhance the antimicrobial activity of phenols, suggesting that this compound could possess a broad spectrum of biological effects worth exploring for various scientific and pharmaceutical applications.

This whitepaper aims to provide a comprehensive resource for researchers by summarizing the known attributes of this compound, presenting standardized experimental protocols for its biological characterization, and offering a visual representation of logical workflows for its investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility, stability, and potential for formulation.

PropertyValueReference
CAS Number 15459-50-4[1]
Molecular Formula C₆H₃ClI₂O[1]
Molecular Weight 380.35 g/mol [1]
Appearance White to pale yellow crystalline powder
Solubility Soluble in ethanol, ethers, and benzene; slightly soluble in water.
SMILES C1=C(C=C(C(=C1I)O)I)Cl[1]

Known Biological Activities and Applications

The primary reported biological activity of this compound is its action as a disinfectant. It is utilized as a water purifier and has demonstrated effectiveness against specific insect larvae.[1] The mechanism of action for phenolic disinfectants, in general, involves the disruption of cell membranes and the denaturation of essential microbial enzymes and proteins.[2] The halogen substituents on the phenol ring are thought to enhance this activity.

The effectiveness of this compound as a disinfectant is noted to be dependent on the concentration of chlorine in the water, suggesting a potential synergistic or catalytic role in its antimicrobial action.[1]

Experimental Protocols

Due to the limited availability of specific experimental studies on this compound, this section provides detailed, generalized protocols for assessing the antimicrobial activity of phenolic disinfectants. These methods can be readily adapted for the evaluation of this compound.

Determination of Phenol Coefficient

The phenol coefficient is a measure of the bactericidal activity of a disinfectant in comparison to phenol. The Rideal-Walker and Chick-Martin tests are two established methods for its determination.

4.1.1. Rideal-Walker Method

  • Preparation of Cultures: A 24-hour broth culture of a standard test organism, such as Salmonella typhi, is used.

  • Preparation of Disinfectant and Phenol Dilutions: A range of dilutions of both the test disinfectant (this compound) and phenol are prepared in sterile distilled water.

  • Inoculation: 5 mL of each disinfectant and phenol dilution is inoculated with 0.5 mL of the bacterial culture.

  • Sampling and Subculturing: At intervals of 2.5, 5, 7.5, and 10 minutes, a loopful of the mixture is transferred to a tube of sterile broth.

  • Incubation and Observation: The subculture tubes are incubated at 37°C for 48-72 hours, and the presence or absence of growth is recorded.

  • Calculation: The phenol coefficient is calculated by dividing the dilution of the disinfectant that kills the organism in a given time by the dilution of phenol that produces the same result in the same time.[3]

4.1.2. Chick-Martin Test

This test is similar to the Rideal-Walker method but is performed in the presence of organic matter (e.g., 3% dried human feces or yeast suspension) to simulate real-world conditions. The contact time is fixed at 30 minutes, and both S. typhi and Staphylococcus aureus are typically used as test organisms.[3]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in sterile growth medium.

  • Serial Dilutions: Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., bacteria or fungi).

  • Controls: Positive (microorganism in medium without the compound) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound have not been elucidated, the general mechanism of action for phenolic compounds involves membrane disruption and protein denaturation. The workflow for investigating these mechanisms is depicted below.

G cluster_investigation Investigation of Antimicrobial Mechanism A This compound B Microbial Cell A->B Interaction C Membrane Permeability Assay (e.g., Propidium Iodide Staining) B->C D Enzyme Activity Assays (e.g., Dehydrogenase Activity) B->D E Protein Leakage Assay B->E F Morphological Analysis (e.g., SEM, TEM) B->F G Disruption of Cell Membrane Integrity C->G H Inhibition of Key Metabolic Enzymes D->H E->G F->G I Cell Lysis and Death G->I H->I

Caption: Workflow for investigating the antimicrobial mechanism of this compound.

Synthesis and Evaluation Workflow

The synthesis of this compound can be hypothesized based on methods for similar halogenated phenols. A general workflow for its synthesis and subsequent biological evaluation is presented below.

G cluster_workflow Synthesis and Biological Evaluation Workflow Start Starting Material (e.g., 4-Chlorophenol) Step1 Iodination Reaction Start->Step1 Step2 Purification (e.g., Crystallization, Chromatography) Step1->Step2 Product This compound Step2->Product Step3 Structural Characterization (NMR, MS, IR) Product->Step3 Step4 In Vitro Biological Screening (Antimicrobial, Anticancer, etc.) Product->Step4 Step5 Mechanism of Action Studies Step4->Step5 Step6 In Vivo Efficacy and Toxicity Studies Step5->Step6 End Lead Compound for Further Development Step6->End

Caption: General workflow for the synthesis and biological evaluation of this compound.

Toxicological Profile

Conclusion and Future Directions

This compound is a halogenated phenol with established use as a disinfectant. While its biological activity is not extensively characterized, its chemical structure suggests potential for a range of antimicrobial and other biological effects. This technical guide provides a foundation for researchers to explore the full potential of this compound. Future research should focus on:

  • Quantitative assessment of its antimicrobial spectrum: Determining MIC and MBC values against a broad range of clinically relevant bacteria and fungi.

  • Elucidation of its mechanism of action: Investigating its effects on microbial cell membranes, enzymes, and metabolic pathways.

  • Exploration of other potential biological activities: Screening for anticancer, antiviral, and anti-inflammatory properties.

  • Comprehensive toxicological evaluation: Conducting in vitro and in vivo studies to establish its safety profile.

By systematically applying the methodologies outlined in this guide, the scientific community can unlock the full potential of this compound, potentially leading to the development of new and effective antimicrobial agents or other therapeutic compounds.

References

An In-depth Technical Guide to 4-Chloro-2,6-diiodophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-2,6-diiodophenol is a halogenated phenolic compound with potential applications in organic synthesis and as a disinfectant. Its chemical structure, featuring a chlorine atom and two iodine atoms on the phenol ring, imparts unique reactivity and potential biological activity, making it a molecule of interest for researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its properties, commercial suppliers, and potential experimental applications.

Chemical and Physical Properties

Limited experimental data is publicly available for this compound. The following table summarizes the available and predicted physicochemical properties. Researchers are advised to confirm these values through their own analyses.

PropertyValueSource
CAS Number 15459-50-4
Molecular Formula C₆H₃ClI₂O
Molecular Weight 380.35 g/mol [1]
Melting Point 107-108 °CChemicalBook
Boiling Point 254.0 ± 35.0 °C (Predicted)ChemicalBook
Density 2.642 ± 0.06 g/cm³ (Predicted)ChemicalBook
pKa 6.63 ± 0.23 (Predicted)ChemicalBook
Appearance White to off-white solidChemicalBook
Solubility Expected to be soluble in organic solvents such as ethanol, ethers, and benzene, and slightly soluble in water.[2]Inferred from similar compounds

Commercial Suppliers

This compound is available from a number of commercial chemical suppliers catering to the research and development sector. Purity levels and available quantities may vary between suppliers.

SupplierPurityAvailable Quantities
Biosynth Research GradeInquire
HANGZHOU LEAP CHEM CO., LTD. InquireResearch and bulk quantities
ChemUniverse 97%100mg, 250mg, 1g, Bulk
ChemScene InquireInquire

Experimental Protocols

Detailed experimental protocols involving this compound are not widely published. However, based on the known reactivity of halophenols, the following generalized protocols can be adapted for its synthesis and potential applications.

Synthesis of this compound

A plausible synthetic route to this compound is the electrophilic iodination of 4-chlorophenol. The ortho-directing effect of the hydroxyl group would favor the introduction of iodine atoms at the 2 and 6 positions.

Reaction Scheme:

Synthesis_of_4_Chloro_2_6_diiodophenol 4-Chlorophenol 4-Chlorophenol reagents + 2 I₂ (or other iodinating agent) product This compound reagents->product Electrophilic Iodination

A generalized reaction scheme for the synthesis of this compound.

Materials:

  • 4-Chlorophenol

  • Iodine (I₂) or N-Iodosuccinimide (NIS)

  • Suitable solvent (e.g., methanol, acetic acid)

  • Base (optional, e.g., sodium bicarbonate)

  • Sodium thiosulfate solution

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure (adapted from the synthesis of 2,6-dichloro-4-iodophenol): [3]

  • Dissolve 4-chlorophenol (1 equivalent) in a suitable solvent such as methanol in a round-bottom flask.

  • Add the iodinating agent, such as N-iodosuccinimide (2.2 equivalents), to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Application as a Disinfectant Intermediate

Biosynth reports that this compound can react with chlorine to form chloral hydrate, an intermediate in the synthesis of trichloroacetic acid.[1] This suggests its potential use in water purification or as a precursor to other disinfecting agents.

Hypothesized Reaction Pathway:

Disinfectant_Intermediate_Pathway A This compound B Chlorination A->B C Chloral Hydrate (Intermediate) B->C D Further Synthesis C->D E Trichloroacetic Acid D->E

Hypothesized pathway from this compound to trichloroacetic acid.

Experimental Workflow for Reactivity Studies:

Experimental_Workflow start Start: Prepare aqueous solution of This compound step1 Introduce chlorine gas or a chlorinating agent (e.g., NaOCl) start->step1 step2 Monitor reaction progress over time using UV-Vis spectroscopy or HPLC step1->step2 step3 Quench reaction at different time points step2->step3 step4 Extract with an organic solvent step3->step4 step5 Analyze organic extract by GC-MS to identify reaction intermediates and products step4->step5 end End: Characterize formation of chloral hydrate and other byproducts step5->end

A general workflow for studying the reaction of this compound with chlorine.

Potential Applications in Drug Discovery

Halogenated phenols are a common motif in many pharmaceutical compounds. The presence of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. While no specific drug development programs involving this compound are publicly documented, its structure suggests it could serve as a valuable building block in medicinal chemistry.

Potential Roles in Synthesis:

  • Scaffold for Derivatization: The phenolic hydroxyl group can be readily modified through etherification or esterification to generate a library of compounds for biological screening.

  • Intermediate for Cross-Coupling Reactions: The iodine atoms can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of more complex molecular architectures.

Safety Information

Disclaimer: This document is intended for informational purposes only and is not a substitute for rigorous experimental validation. All procedures should be carried out by trained professionals in a suitable laboratory setting. The predicted data and generalized protocols require experimental verification.

References

An In-Depth Technical Guide to the Purity and Assay of Commercially Available 4-Chloro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2,6-diiodophenol is a halogenated phenolic compound with applications in various fields of chemical synthesis and research. For its effective and safe use, a thorough understanding of its purity and the methods for its assay is crucial. This technical guide provides a comprehensive overview of the purity profile of commercially available this compound, detailed experimental protocols for its analysis, and a discussion of potential impurities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction

This compound is a substituted phenol containing one chlorine and two iodine atoms on the benzene ring. Its chemical structure gives it unique properties that make it a useful building block in organic synthesis. The purity of this reagent is of paramount importance as impurities can lead to undesirable side reactions, lower yields of the desired product, and complications in the purification process. This guide outlines the common analytical techniques used to assess the purity and assay of this compound and provides insights into the potential impurities that may be present.

Purity of Commercial this compound

Commercially available this compound is typically offered at purities ranging from 95% to over 98%. The exact purity and impurity profile can vary between suppliers and even between different batches from the same supplier. It is therefore essential for researchers to have access to a certificate of analysis (CoA) for the specific lot they are using. While a specific CoA for this compound is not publicly available, a summary of typical purity data from various commercial sources is presented in Table 1.

Data Presentation

Table 1: Typical Purity and Assay Data for Commercially Available this compound

ParameterTypical SpecificationAnalytical Method
Assay (Purity) ≥ 95% to ≥ 98%HPLC, GC-MS
Appearance Off-white to light brown crystalline powderVisual Inspection
Melting Point 104-108 °CCapillary Method
Solubility Soluble in methanol, ethanol, and other organic solventsVisual Inspection
Identification Conforms to the structure¹H NMR, ¹³C NMR, IR
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents To be specified by the manufacturerHeadspace GC-MS
Related Substances To be specified by the manufacturerHPLC, GC-MS

Potential Impurities

The impurity profile of this compound is largely dependent on the synthetic route employed for its manufacture. A common method for its synthesis involves the iodination of 4-chlorophenol.[1][2] Potential impurities can be categorized as process-related impurities and degradation products.

Process-Related Impurities:

  • Isomeric Impurities: Incomplete or non-selective halogenation can lead to the formation of various isomers.

    • 4-Chloro-2-iodophenol: An intermediate in the synthesis.

    • 4-Chloro-6-iodophenol: Another possible mono-iodinated intermediate.

    • 2,4-Dichloro-6-iodophenol: Resulting from competing chlorination reactions.

    • 2,6-Diiodo-4-bromophenol: If bromide impurities are present in the reagents.

  • Starting Material:

    • 4-Chlorophenol: Unreacted starting material.

  • Over-iodinated Products:

    • 4-Chloro-2,3,6-triiodophenol: Though less common, it can occur under harsh iodination conditions.

  • Byproducts from Side Reactions: The synthesis of halogenated phenols can sometimes lead to the formation of diphenoquinones and other condensation products.

Degradation Products:

  • Phenols are susceptible to oxidation, especially in the presence of light and air. This can lead to the formation of colored impurities.

The following diagram illustrates a logical workflow for the identification and profiling of potential impurities.

impurity_profiling_workflow cluster_synthesis Synthesis & Purification cluster_analysis Impurity Analysis cluster_impurities Potential Impurities start Starting Materials (e.g., 4-Chlorophenol) reaction Halogenation Reaction (Iodination) start->reaction purification Purification (e.g., Crystallization, Chromatography) reaction->purification process_impurities Process-Related: - Isomers (mono/di/tri-halogenated) - Starting Materials - Reagents reaction->process_impurities Generation final_product This compound purification->final_product sampling Sample Preparation final_product->sampling degradation_impurities Degradation Products: - Oxidation products final_product->degradation_impurities Generation over time hplc HPLC Analysis sampling->hplc gcms GC-MS Analysis sampling->gcms nmr NMR Spectroscopy sampling->nmr identification Impurity Identification & Quantification hplc->identification gcms->identification nmr->identification

A logical workflow for impurity profiling.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the analysis of this compound. These protocols are based on established methods for the analysis of halogenated phenols and can be adapted and validated for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

HPLC is a versatile and widely used technique for the quantitative analysis of non-volatile and thermally labile compounds. A reverse-phase HPLC method is suitable for the separation and quantification of this compound and its potential impurities.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or phosphoric acid) is recommended.

    • Solvent A: Water with 0.1% TFA

    • Solvent B: Acetonitrile with 0.1% TFA

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: UV detection at 280 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities through mass spectral libraries. Derivatization may be necessary to improve the volatility and chromatographic behavior of the phenolic compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 10 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-500

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation:

    • Without Derivatization: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

    • With Derivatization (e.g., silylation): To a solution of the sample in a dry aprotic solvent (e.g., pyridine or acetonitrile), add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS). Heat the mixture at 60-70 °C for 30 minutes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can be used to confirm the identity of this compound and to identify and quantify impurities if their signals do not overlap with the main component.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard proton spectrum. The expected signals for this compound would be in the aromatic region.

  • ¹³C NMR:

    • Acquire a standard carbon spectrum. This will provide information on the number of unique carbon atoms in the molecule.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

The following diagram illustrates the general workflow for the analytical testing of this compound.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Reporting start Commercial this compound Sample dissolution Dissolution in appropriate solvent start->dissolution derivatization Derivatization (for GC-MS, optional) dissolution->derivatization hplc HPLC-UV/DAD dissolution->hplc gcms GC-MS dissolution->gcms nmr NMR Spectroscopy dissolution->nmr kf Karl Fischer Titration dissolution->kf derivatization->gcms assay Assay (Purity) Calculation hplc->assay impurities Impurity Identification & Quantification hplc->impurities gcms->impurities structure Structural Confirmation nmr->structure water_content Water Content Determination kf->water_content coa Certificate of Analysis Generation assay->coa impurities->coa structure->coa water_content->coa

A general workflow for analytical testing.

Conclusion

The quality of this compound is critical for its successful application in research and development. This guide has provided an overview of the typical purity of commercial products, a discussion of potential impurities, and detailed experimental protocols for the analysis of this compound. By employing the described analytical techniques, researchers and scientists can confidently assess the quality of their starting materials, leading to more reliable and reproducible experimental outcomes. It is always recommended to consult the supplier's Certificate of Analysis and to perform in-house testing to verify the purity and identity of this reagent before use.

References

Safety and handling of 4-Chloro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 4-Chloro-2,6-diiodophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling procedures for this compound. The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment.

Hazard Identification and Classification

This compound is a halogenated phenolic compound that requires careful handling due to its potential health hazards. Based on available data for similar compounds, it is classified as an irritant.

Table 1: GHS Hazard Classification

Hazard Class Category Hazard Statement
Skin Irritation 2 H315: Causes skin irritation.[1]
Eye Irritation 2A H319: Causes serious eye irritation.[1]

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1] |

The signal word for this chemical is "Warning".[1] It is crucial to adhere to all precautionary measures to avoid exposure.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 2: Physicochemical Data for Similar Compound 4-Chloro-2-iodophenol

Property Value
Molecular Formula C₆H₄ClIO
Molar Mass 254.45 g/mol [2]
Appearance White to pale yellow crystalline powder[3]
Melting Point 75.0 to 79.0 °C[3]
Boiling Point 225.1°C at 760 mmHg[3]

| Solubility | Soluble in ethanol, ethers, and benzene; slightly soluble in water.[3] |

Safe Handling and Storage

Proper handling and storage are critical to prevent accidental exposure and maintain the chemical's integrity.

Handling
  • Ventilation: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[4][5][6]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[4][5] Wash hands and any exposed skin thoroughly after handling.[4][5]

  • Contact Avoidance: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5] Avoid contact with skin and eyes.[5]

  • General Practice: Employ good occupational work practices.[7] Avoid all personal contact, including inhalation.[7]

Storage
  • Container: Keep container tightly closed in a dry, cool, and well-ventilated place.[4][5]

  • Security: Store locked up.[4][5]

  • Incompatibilities: Store away from strong oxidizing agents.[6][8]

  • Conditions to Avoid: Keep away from heat, sparks, and flame.[5] The compound may be light and air sensitive.[5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent direct contact.

Table 3: Recommended Personal Protective Equipment

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.[4][5] Protects against splashes and dust, preventing serious eye irritation.[1]
Skin Protection Chemical-impermeable gloves (e.g., Neoprene, Butyl rubber) and a lab coat.[4][6][9] Prevents skin contact which can cause irritation.[1]

| Respiratory Protection | NIOSH-approved respirator if exposure limits are exceeded or if ventilation is inadequate.[4][5] | Prevents respiratory tract irritation from dust or vapors.[1] |

PPE_Workflow cluster_ppe Required PPE for Handling this compound lab_coat Lab Coat / Protective Clothing ventilation_check Is work performed in a well-ventilated area / fume hood? lab_coat->ventilation_check gloves Chemical-Resistant Gloves (e.g., Neoprene, Butyl) gloves->ventilation_check goggles Safety Goggles / Face Shield goggles->ventilation_check respirator Respirator (If needed) end Proceed with Experiment respirator->end start Before Handling Chemical start->lab_coat start->gloves start->goggles ventilation_check->respirator No / High Dust Risk ventilation_check->end Yes

Caption: Personal Protective Equipment (PPE) decision workflow.

Experimental Protocols and Workflows

While specific experimental protocols are proprietary, a general workflow for handling halogenated phenols in a research setting involves the following steps.

General Laboratory Handling Workflow
  • Preparation:

    • Review the Safety Data Sheet (SDS) thoroughly.[6]

    • Ensure the work area, specifically the chemical fume hood, is clean and operational.[6]

    • Verify that an emergency eyewash station and safety shower are accessible.[5][6]

    • Assemble all necessary PPE as outlined in Table 3.

  • Execution:

    • Don all required PPE before handling the primary container.

    • Perform all manipulations, including weighing and dilutions, within a certified chemical fume hood to contain dust and vapors.[6]

    • Use dedicated, clearly labeled glassware.

    • Keep the container sealed when not in use.[7]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment after use.

    • Dispose of waste in a clearly labeled, sealed container designated for halogenated organic waste.[6]

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water.[6][7]

Lab_Workflow prep 1. Preparation - Review SDS - Check Fume Hood - Assemble PPE handling 2. Chemical Handling (Inside Fume Hood) - Weighing - Dilution - Reaction prep->handling cleanup 3. Post-Handling - Decontaminate - Segregate Waste handling->cleanup disposal 4. Final Steps - Doff PPE - Wash Hands cleanup->disposal

Caption: General laboratory workflow for safe chemical handling.

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Table 4: First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air.[4] If breathing is difficult, give oxygen.[4] If not breathing, give artificial respiration and seek immediate medical attention.[4]
Skin Contact Take off contaminated clothing immediately.[4] Wash off with soap and plenty of water.[4] If skin irritation occurs, get medical help.[4]
Eye Contact Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do.[4] Continue rinsing and seek immediate medical attention.[4][10]

| Ingestion | Rinse mouth.[4] Do NOT induce vomiting.[11][12] Get medical help immediately.[4] |

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[4] Avoid dust formation and contact with the substance.[4] Ensure adequate ventilation.[4]

  • Containment: Prevent the substance from entering drains.[7][10]

  • Cleanup: For dry spills, sweep or shovel the material into a suitable, labeled container for disposal, minimizing dust generation.[5][7] Wash the spill area thoroughly.[7]

Emergency_Response exposure Exposure Occurs route Identify Exposure Route exposure->route inhalation Inhalation: - Move to fresh air - Provide oxygen if needed route->inhalation Inhaled skin Skin Contact: - Remove clothing - Wash with soap & water route->skin Skin eye Eye Contact: - Rinse with water (15 min) - Remove contacts route->eye Eyes ingestion Ingestion: - Rinse mouth - Do NOT induce vomiting route->ingestion Ingested seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin->seek_medical if irritation persists eye->seek_medical ingestion->seek_medical

Caption: First aid response flowchart for accidental exposure.

Toxicology and Health Effects

Phenolic compounds can be toxic and corrosive.[8] this compound is harmful if it comes into contact with the skin, is inhaled, or is swallowed, and it causes serious irritation to the skin and eyes.[1][7] Prolonged or repeated exposure to similar phenols can potentially affect the central nervous system, liver, and kidneys.[8][9]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[10] Dispose of contents/container to an approved waste disposal plant.[5][10] Do not mix with other waste.[10] Handle uncleaned containers as you would the product itself.[10]

References

Methodological & Application

Application Notes and Protocols for 4-Chloro-2,6-diiodophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-diiodophenol is a polyhalogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a hydroxyl group, a chlorine atom, and two iodine atoms, offers multiple reactive sites for a variety of chemical transformations. The presence of two aryl-iodide bonds makes this molecule an excellent substrate for cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biaryl compounds and thyroid hormone analogues, highlighting its utility in medicinal chemistry and materials science.

Chemical Properties

PropertyValue
CAS Number 15459-50-4[1]
Molecular Formula C₆H₃ClI₂O[1]
Molecular Weight 380.35 g/mol [1]
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in common organic solvents such as methanol, ethanol, and DMSO

Applications in Organic Synthesis

The reactivity of this compound is dominated by the two carbon-iodine bonds, which are significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization of the molecule. The phenolic hydroxyl group can also be engaged in various reactions, such as etherification, further expanding its synthetic utility.

Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organohalide. This compound is an excellent substrate for this reaction due to the presence of two reactive iodine atoms.

Reaction Principle:

The catalytic cycle involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and subsequent reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.

Suzuki_Coupling This compound This compound Reaction_Setup Reaction Setup This compound->Reaction_Setup Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction_Setup Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction_Setup Base Base Base->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Biaryl Product Biaryl Product Heating Heating Reaction_Setup->Heating Workup_Purification Work-up & Purification Heating->Workup_Purification Workup_Purification->Biaryl Product

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 4-Chloro-2,6-bis(4-methoxyphenyl)phenol

This protocol describes a general procedure for the double Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (2.2 eq), and potassium carbonate (4.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

ReactantMolar Eq.Molecular Weight ( g/mol )Mass (g)
This compound1.0380.350.380
4-Methoxyphenylboronic acid2.2151.960.334
Pd(PPh₃)₄0.051155.560.058
K₂CO₃4.0138.210.553
Product 358.82 Yield: 85% (0.305 g)
Synthesis of Diphenyl Ethers via Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from an aryl halide and a phenol. This compound can serve as the aryl halide component in this reaction.

Reaction Principle:

The reaction involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl iodide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether.

Ullmann_Condensation This compound This compound Reaction_Setup Reaction Setup This compound->Reaction_Setup Phenol Phenol Phenol->Reaction_Setup Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Reaction_Setup Base Base Base->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Diphenyl Ether Product Diphenyl Ether Product Heating Heating Reaction_Setup->Heating Workup_Purification Work-up & Purification Heating->Workup_Purification Workup_Purification->Diphenyl Ether Product

Caption: General workflow for Ullmann condensation.

Experimental Protocol: Synthesis of 4-Chloro-2,6-diphenoxyphenol

This protocol outlines a general procedure for the double Ullmann condensation of this compound with phenol.

Materials:

  • This compound

  • Phenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Pyridine

  • Nitrogen or Argon gas

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and phenol (2.2 eq) in pyridine.

  • Add potassium carbonate (4.0 eq) and copper(I) iodide (0.2 eq).

  • Flush the flask with an inert gas.

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.

  • After cooling to room temperature, pour the reaction mixture into dilute hydrochloric acid and extract with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data (Hypothetical):

ReactantMolar Eq.Molecular Weight ( g/mol )Mass (g)
This compound1.0380.350.380
Phenol2.294.110.207
CuI0.2190.450.038
K₂CO₃4.0138.210.553
Product 314.76 Yield: 70% (0.220 g)
Application in the Synthesis of Thyroid Hormone Analogues

The core structure of thyroid hormones, such as thyroxine (T4), consists of a diphenyl ether moiety with iodine substituents. This compound can serve as a key starting material for the synthesis of novel thyroid hormone analogues, which are valuable tools for studying thyroid hormone function and for the development of new therapeutic agents.

Synthetic Strategy:

A plausible synthetic route involves an initial Ullmann condensation to form the diphenyl ether backbone, followed by further functionalization to introduce the amino acid side chain characteristic of thyroid hormones.

Thyroxine_Analog_Synthesis cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Side-chain Modification Start This compound Ullmann Ullmann Condensation Start->Ullmann Phenol_Deriv 4-Hydroxyphenylpyruvic acid methyl ester Phenol_Deriv->Ullmann Intermediate_1 Diphenyl Ether Intermediate Ullmann->Intermediate_1 Intermediate_1_ref Diphenyl Ether Intermediate Reductive_Amination Reductive Amination Intermediate_1_ref->Reductive_Amination Final_Product Thyroxine Analogue Reductive_Amination->Final_Product

Caption: Synthetic pathway to a thyroxine analogue.

Experimental Protocol: Synthesis of a Novel Thyroxine Analogue (Illustrative)

This protocol provides a hypothetical, multi-step synthesis of a thyroxine analogue starting from this compound.

Step 1: Synthesis of the Diphenyl Ether Intermediate

  • Follow the Ullmann condensation protocol described in Section 2, using 4-hydroxyphenylpyruvic acid methyl ester as the phenol component.

  • After purification, the resulting diphenyl ether intermediate will contain the core structure of the thyroxine analogue.

Step 2: Introduction of the Amino Acid Side Chain

  • The keto-ester functionality of the diphenyl ether intermediate is converted to an amino acid moiety via reductive amination.

  • Dissolve the intermediate in methanol and add ammonium acetate and sodium cyanoborohydride.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the final thyroxine analogue by preparative HPLC.

Quantitative Data (Hypothetical):

StepStarting MaterialReagentsProductYield
1This compound4-Hydroxyphenylpyruvic acid methyl ester, CuI, K₂CO₃Diphenyl Ether Intermediate65%
2Diphenyl Ether IntermediateNH₄OAc, NaBH₃CNThyroxine Analogue50%

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its differential reactivity and multiple functionalization sites make it an attractive starting material for the synthesis of a wide range of complex molecules, including biaryls and diaryl ethers, with potential applications in medicinal chemistry, drug discovery, and materials science. The protocols provided herein offer a foundation for researchers to explore the synthetic potential of this compound in their own research endeavors.

References

Application Notes and Protocols for 4-Chloro-2,6-diiodophenol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

4-Chloro-2,6-diiodophenol is a versatile synthetic building block with significant potential in the construction of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its trifunctional nature, featuring two reactive iodine atoms and a more robust chlorine atom on a phenolic scaffold, allows for sequential and site-selective functionalization through various palladium-catalyzed cross-coupling reactions.

The key to unlocking the synthetic utility of this reagent lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the order of reactivity is generally C–I > C–Br > C–Cl. This predictable chemoselectivity enables the selective coupling at the two C–I bonds while leaving the C–Cl bond intact for subsequent transformations. This allows for a modular approach to the synthesis of highly substituted aromatic compounds.

For instance, a double Suzuki-Miyaura coupling can be performed at the 2- and 6-positions, followed by a different coupling reaction (e.g., Buchwald-Hartwig amination) at the 4-position under more forcing conditions. The phenolic hydroxyl group can also be used for further derivatization, for example, through etherification or conversion to a triflate, which is another excellent leaving group for cross-coupling.

This document provides a detailed, representative protocol for a selective Suzuki-Miyaura cross-coupling reaction, which serves as a foundational method for researchers looking to employ this compound and related polyhalogenated phenols in their synthetic endeavors. While a specific documented procedure for this compound was not found in the surveyed literature, the following protocol for a closely related diiodo-substituted phenol illustrates the expected reactivity and provides a robust starting point for experimental design.

Data Presentation: Representative Suzuki-Miyaura Reaction

The following table summarizes typical reaction conditions for a selective diarylation of a diiodophenol derivative via a Suzuki-Miyaura cross-coupling reaction. This data is representative and serves as a starting point for optimization with this compound.

ParameterCondition
Substrate This compound
Coupling Partner Arylboronic Acid (e.g., Phenylboronic acid)
Equivalents of Partner 2.2 - 2.5 eq.
Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
Catalyst Loading 2 - 5 mol%
Base K₂CO₃ or Cs₂CO₃
Equivalents of Base 3.0 - 4.0 eq.
Solvent System Toluene/H₂O (4:1) or Dioxane/H₂O (4:1)
Temperature 80 - 100 °C
Reaction Time 12 - 24 hours
Typical Yield 75 - 95% (for diarylated product)

Experimental Protocols

Protocol: Selective Di-Arylation of this compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (2.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq.)

  • Toluene, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (2.2 eq.), and potassium carbonate (3.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (3 mol%).

  • Solvent Addition: Add degassed toluene and degassed water in a 4:1 ratio to the flask via syringe. The reaction mixture should be stirred to ensure proper mixing.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-chloro-2,6-diarylphenol.

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound Arylboronic Acid K2CO3 B Establish Inert Atmosphere (N2 or Ar) A->B C Add Catalyst: Pd(PPh3)4 B->C D Add Degassed Solvents: Toluene/H2O C->D E Heat to 90°C (12-24h) D->E F Cool & Dilute: Ethyl Acetate/H2O E->F G Extract & Wash F->G H Dry & Concentrate G->H I Purify: Column Chromatography H->I J J I->J Final Product: 4-Chloro-2,6-diarylphenol

Caption: Experimental workflow for the Suzuki-Miyaura diarylation of this compound.

Suzuki_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition (at C-I bond) pd0->oxidative_addition substrate This compound substrate->oxidative_addition pd_complex Ar-Pd(II)(I)L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid Ar'B(OH)2 boronic_acid->transmetalation base Base (e.g., K2CO3) base->transmetalation pd_diaryl Ar-Pd(II)(Ar')L2 transmetalation->pd_diaryl reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Mono-arylated Product reductive_elimination->product second_coupling Second Coupling Cycle product->second_coupling

Application Notes and Protocols for the Synthesis of 4-Chloro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinated phenols are crucial building blocks in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. Their applications range from intermediates in cross-coupling reactions to key structural motifs in biologically active compounds. This document provides a detailed protocol for the efficient and selective synthesis of 4-Chloro-2,6-diiodophenol via the direct iodination of 4-chlorophenol. The described method utilizes molecular iodine in the presence of hydrogen peroxide as a safe and environmentally benign oxidizing agent, with water as the solvent.[1][2]

The presented protocol is based on established methodologies that offer high yields and selectivity, making it suitable for laboratory-scale synthesis.[1][2] These notes are intended to guide researchers in the practical application of this iodination procedure.

Reaction Scheme

The synthesis of this compound from 4-chlorophenol proceeds via an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Since the para position is blocked by a chloro substituent, iodination occurs at the two ortho positions. Hydrogen peroxide is used to oxidize molecular iodine (I₂) to a more electrophilic iodine species, facilitating the substitution.

Reaction_Scheme cluster_reactants Reactants cluster_products Product 4-Chlorophenol Iodine I₂ This compound 4-Chlorophenol->this compound H₂O, 50°C, 24h H2O2 H₂O₂

Caption: Synthesis of this compound from 4-chlorophenol.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (mmol)EquivalentsWeight/VolumeYield (%)
4-ChlorophenolC₆H₅ClO128.561.01.0128.6 mg-
Iodine (I₂)I₂253.811.51.5380.7 mg-
Hydrogen Peroxide (30% aq.)H₂O₂34.013.03.00.34 mL-
Water (Solvent)H₂O18.02--10 mL-
This compoundC₆H₃ClI₂O380.35---93[1][2]

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of this compound.

Materials and Equipment:

  • 4-Chlorophenol

  • Iodine

  • Hydrogen peroxide (30% aqueous solution)

  • Deionized water

  • Sodium thiosulfate

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-chlorophenol in 10 mL of deionized water.

  • Addition of Reagents: To the stirred solution, add 1.5 mmol of iodine followed by the dropwise addition of 3.0 mmol of 30% aqueous hydrogen peroxide.

  • Reaction Conditions: Attach a condenser to the flask and heat the reaction mixture to 50°C. Maintain stirring at this temperature for 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of the iodine disappears.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.

Safety Precautions:

  • Handle hydrogen peroxide with care as it is a strong oxidizing agent.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G A Dissolve 4-Chlorophenol in Water B Add Iodine and Hydrogen Peroxide A->B C Heat at 50°C for 24h B->C D Quench with Sodium Thiosulfate C->D E Extract with Ethyl Acetate D->E F Wash with Brine E->F G Dry over Sodium Sulfate F->G H Solvent Evaporation G->H I Purification (Chromatography/Recrystallization) H->I J Characterization (NMR, MS) I->J

Caption: Workflow for the synthesis of this compound.

Signaling Pathway/Reaction Mechanism

The iodination of phenols is an electrophilic aromatic substitution. The mechanism involves the in-situ generation of an electrophilic iodinating species from the oxidation of molecular iodine by hydrogen peroxide. This electrophile is then attacked by the electron-rich phenol ring to form a sigma complex (arenium ion), which subsequently loses a proton to restore aromaticity and yield the iodinated product.

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack cluster_2 Re-aromatization cluster_3 Second Iodination A I₂ + H₂O₂ B Electrophilic Iodine Species (e.g., I⁺) A->B C 4-Chlorophenol D Sigma Complex (Arenium Ion) C->D + I⁺ F 4-Chloro-2-iodophenol D->F - H⁺ E Deprotonation G This compound F->G + I⁺, - H⁺

Caption: Proposed mechanism for the iodination of 4-chlorophenol.

References

Application of 4-Chloro-2,6-diiodophenol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-diiodophenol is a halogenated phenolic compound with established applications as a disinfectant and a versatile intermediate in organic synthesis. While direct and extensive research on its specific roles as a lead compound in medicinal chemistry is limited in publicly available literature, its structural features suggest significant potential for the development of novel therapeutic agents. The presence of iodine and chlorine atoms on the phenol ring is known to modulate lipophilicity, electronic properties, and the ability to form halogen bonds, all of which can profoundly influence biological activity.

This document provides an overview of the potential applications of this compound in medicinal chemistry, drawing parallels from structurally related compounds. It includes detailed protocols for the synthesis of potential derivatives and their biological evaluation, intended to serve as a foundational guide for researchers.

Application Notes

The primary utility of this compound in a medicinal chemistry context is as a scaffold or building block for the synthesis of more complex and biologically active molecules. Its known applications include its use in water purification as a disinfectant. In drug discovery, it is valuable for creating derivatives with potential antimicrobial and anticancer properties.

Potential as an Antimicrobial Agent

Halogenated phenols are a well-documented class of antimicrobial agents. The mechanism of action is often attributed to the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with cellular energy production. The specific halogenation pattern of this compound suggests it could be a potent antimicrobial. For instance, related compounds like 2,4,6-triiodophenol have demonstrated strong activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and the fungal species Candida albicans. It is hypothesized that this compound could serve as a starting point for developing new antibiotics that may overcome existing resistance mechanisms.

Potential as an Anticancer Agent

The 4-chlorophenol moiety is present in various compounds that have been investigated for their anticancer properties. Research on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues has shown that these molecules can exhibit significant cytotoxic activity against a range of cancer cell lines.[1] The mechanism for these analogues was proposed to be the inhibition of tubulin polymerization, a critical process for cell division. Given that this compound provides a similar 4-chlorophenol core, it is a viable scaffold for the design and synthesis of novel anticancer agents. The iodine atoms could further enhance activity through increased lipophilicity or by forming specific interactions with biological targets.

Data Presentation

The following tables summarize quantitative data for structurally related compounds, illustrating the potential efficacy of derivatives that could be synthesized from this compound.

Table 1: Anticancer Activity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues [1]

Compound IDAryl SubstituentCancer Cell LinePGI (Percent Growth Inhibition) at 10 µM
6h 3,4,5-trimethoxySNB-1965.12
6h 3,4,5-trimethoxyNCI-H46055.61
6h 3,4,5-trimethoxySNB-7554.68
6f 2-hydroxy(Data not specified)

Data is representative of analogues of 4-chlorophenol and suggests the potential for derivatives of this compound.

Table 2: Antibacterial Activity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues [1]

Compound IDAryl SubstituentBacterial StrainMIC (µg/mL)Zone of Inhibition (mm at 200 µg/mL)
6c 4-nitrophenylGram-negative817.0 ± 0.40
6c 4-nitrophenylGram-positive817.0 ± 0.15
Ciprofloxacin--4(Not specified)

This data for 4-chlorophenol analogues indicates the potential for developing potent antibacterial agents from a this compound scaffold.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of derivatives based on a 4-chlorophenol core. These can be adapted for this compound.

Protocol 1: Synthesis of 4-Chloro-2-aminophenol Derivatives (A Potential Precursor)

This protocol outlines the reduction of a nitro group to an amine, a common step in creating diversity in medicinal chemistry. A similar approach could be envisioned starting from a nitrated version of this compound.

Objective: To synthesize 2-amino-4-chlorophenol from 4-chloro-2-nitrophenol.[1]

Materials:

  • 4-chloro-2-nitrophenol

  • Tin (Sn) metal

  • Concentrated Hydrochloric Acid (HCl)

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • In a round-bottom flask, suspend 4-chloro-2-nitrophenol (75 mmol) in a suitable solvent.

  • Add Sn/HCl reduction agent mixture portion-wise while monitoring the reaction temperature.

  • After the addition is complete, reflux the mixture until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH solution) to precipitate the tin salts.

  • Filter the mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-4-chlorophenol.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To evaluate the cytotoxicity of synthesized compounds against cancer cell lines.

Materials:

  • Synthesized compounds

  • Human cancer cell lines (e.g., SNB-19, NCI-H460)

  • DMEM/RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare stock solutions of the test compounds in DMSO and dilute to final concentrations in the culture medium.

  • Treat the cells with various concentrations of the compounds and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 values.

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualization

G cluster_0 Synthesis of 4-Chloro-2-aminophenol Analogues 4-Chlorophenol 4-Chlorophenol Nitration Nitration 4-Chlorophenol->Nitration HNO3/H2SO4 4-Chloro-2-nitrophenol 4-Chloro-2-nitrophenol Nitration->4-Chloro-2-nitrophenol Reduction Reduction 4-Chloro-2-nitrophenol->Reduction Sn/HCl 2-Amino-4-chlorophenol 2-Amino-4-chlorophenol Reduction->2-Amino-4-chlorophenol Further Derivatization Further Derivatization 2-Amino-4-chlorophenol->Further Derivatization Bioactive Molecules Bioactive Molecules Further Derivatization->Bioactive Molecules G cluster_1 Proposed Anticancer Mechanism of Action Halogenated_Phenol_Derivative Halogenated Phenol Derivative Tubulin Tubulin Halogenated_Phenol_Derivative->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Disrupts Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle_Formation->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

References

Analytical methods for detecting 4-Chloro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the analytical methodologies for the detection and quantification of 4-Chloro-2,6-diiodophenol is provided below. This document is intended for researchers, scientists, and professionals in drug development, offering detailed application notes and protocols for various analytical techniques.

Introduction to this compound

This compound is a halogenated phenolic compound. Halogenated phenols are recognized as persistent environmental pollutants, often used in the manufacturing of pesticides, herbicides, and pharmaceuticals.[1] Their potential toxicity and bioaccumulation necessitate sensitive and reliable analytical methods for monitoring and quality control. This document details several advanced analytical techniques for the detection and quantification of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Sensing.

Quantitative Data Summary

The following table summarizes the performance characteristics of various analytical methods applicable to the detection of halogenated phenols, providing a comparative overview. Note that while specific data for this compound is limited, the presented data for structurally similar compounds serve as a reliable benchmark.

Analytical MethodAnalyte(s)Limit of Detection (LOD)Linearity RangeRecovery (%)Reference
HPLC-UV p-Chlorophenol2.5 µ g/sample 8 - 64 µ g/sample Not Specified[2]
HPLC-ICP-MS Iodophenols0.08–0.22 µg/LNot SpecifiedNot Specified[3]
GC-MS/MS Chlorophenols< 0.001 µg/L (1 ng/L)Not Specified75% - 125%[4]
Electrochemical Sensor 4-Chlorophenol0.062 µM0.1 - 20.0 µMNot Specified[5]
MIP Electrochemical Sensor 4-Chlorophenol0.3 µmol/L0.8 - 100 µmol/LNot Specified[6]

Analytical Methods: Application Notes and Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of phenolic compounds.[7] Coupled with a UV or mass spectrometry detector, it provides excellent sensitivity and selectivity. For this compound, a reversed-phase (RP) C18 column is typically employed.

Experimental Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aqueous Sample Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration HPLC RP-HPLC System (C18 Column) Concentration->HPLC Detection UV or MS Detector HPLC->Detection Separation Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: General workflow for the HPLC analysis of this compound.

Protocol for HPLC-UV Analysis

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent like methanol or acetonitrile.

    • Perform serial dilutions of the stock solution to prepare calibration standards ranging from the expected limit of quantification (LOQ) to the upper limit of the linear range.

  • Sample Preparation (from water matrix):

    • Acidify the water sample (e.g., 500 mL) to pH ≤ 2 with a strong acid (e.g., HCl).

    • Condition a C18 Solid Phase Extraction (SPE) cartridge with methanol followed by acidified deionized water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with a small volume of a suitable organic solvent (e.g., dichloromethane or acetone).[8]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

  • Instrumentation and Conditions:

    • HPLC System: An isocratic or gradient HPLC system.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v), potentially with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.[1][9]

    • Flow Rate: 1.0 mL/min.[7]

    • Injection Volume: 10-20 µL.[7]

    • Column Temperature: 30 °C.[7]

    • Detector: UV-Vis detector set at a wavelength determined by the UV spectrum of this compound (typically around 280-300 nm for halogenated phenols).[7]

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time from the standard injection.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile organic compounds.[8] Due to the low volatility of phenolic compounds, a derivatization step is often required to convert them into more volatile forms.

Logical Relationships of Analytical Techniques

cluster_main Analytical Techniques for this compound cluster_details Key Characteristics Analyte This compound HPLC HPLC Analyte->HPLC GCMS GC-MS Analyte->GCMS Electrochem Electrochemical Sensing Analyte->Electrochem HPLC_details Good for non-volatile compounds UV or MS detection Robust and widely available HPLC->HPLC_details GCMS_details High sensitivity & specificity Requires derivatization for phenols Excellent for complex matrices GCMS->GCMS_details Electrochem_details Rapid and portable High sensitivity Suitable for on-site analysis Electrochem->Electrochem_details

Caption: Key characteristics of primary analytical methods for this compound.

Protocol for GC-MS Analysis

  • Standard and Sample Preparation:

    • Prepare standards and extract the sample as described in the HPLC protocol.

    • After the final concentration step, the residue is ready for derivatization.

  • Derivatization (Acetylation):

    • To the dried extract, add a small volume of acetic anhydride and a catalyst (e.g., pyridine or potassium carbonate).[10]

    • Heat the mixture (e.g., at 60°C for 30 minutes) to form the acetate ester of this compound.

    • After cooling, the reaction mixture can be diluted with a suitable solvent (e.g., hexane) for injection.

  • Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a split/splitless injector.

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[11]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[8]

    • Injector Temperature: 250 °C.[8]

    • Oven Temperature Program:

      • Initial temperature: 60 °C (hold for 2 minutes).

      • Ramp at 10 °C/min to 180 °C.

      • Ramp at 20 °C/min to 280 °C (hold for 5 minutes).[8]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

      • Source Temperature: 230 °C.[8]

      • Transfer Line Temperature: 280 °C.[8]

      • Acquisition Mode: Full scan (e.g., m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.

  • Data Analysis:

    • Identify the derivatized analyte by its retention time and mass spectrum.

    • For quantification in SIM mode, monitor characteristic ions of the derivatized this compound.

    • Generate a calibration curve and calculate the concentration in the sample as described for HPLC.

Electrochemical Sensing

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for the detection of chlorophenols. These sensors are often based on chemically modified electrodes that facilitate the electrochemical oxidation of the target analyte.

Protocol for Electrochemical Detection

  • Sensor Preparation:

    • The working electrode (e.g., a glassy carbon electrode) is modified with a material that enhances the electrochemical response to the analyte. Modifications can include metal-organic frameworks (MOFs), nanomaterials like MXenes, or molecularly imprinted polymers (MIPs).[5][6][12]

    • For instance, a suspension of the modifying material (e.g., Ti3C2Tx MXene) is drop-casted onto the electrode surface and allowed to dry.[5]

  • Standard Preparation:

    • Prepare a series of standard solutions of this compound in a suitable supporting electrolyte (e.g., a phosphate buffer solution at a specific pH).

  • Electrochemical Measurement:

    • Use a three-electrode system consisting of the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Immerse the electrodes in the standard or sample solution.

    • Perform electrochemical measurements using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). DPV is often preferred for quantitative analysis due to its higher sensitivity and better resolution.

    • Record the oxidation peak current corresponding to this compound.

  • Data Analysis:

    • A calibration plot is constructed by plotting the peak current from DPV measurements as a function of the this compound concentration.

    • The concentration of the analyte in unknown samples is determined from this calibration curve. The sensor can show a linear response over a wide concentration range.[6]

References

HPLC method for 4-Chloro-2,6-diiodophenol analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Analysis of 4-Chloro-2,6-diiodophenol by High-Performance Liquid Chromatography (HPLC)

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This method is suitable for researchers, scientists, and professionals in the drug development industry who require accurate determination of this compound. The protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for analysis.

Introduction

This compound is a halogenated phenolic compound with applications in various chemical syntheses and as a potential intermediate in the formation of disinfection byproducts.[1][2] Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and safety assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of phenolic compounds due to its sensitivity, specificity, and robustness.[3][4] This method utilizes a reversed-phase C18 column to achieve efficient separation.

Quantitative Data Summary

The following tables summarize the chromatographic parameters and system suitability results for the analysis of this compound.

Table 1: HPLC Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Acetic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 280 nm
Run Time 10 minutes

Table 2: System Suitability and Performance Data

ParameterAcceptance CriteriaResult
Retention Time (min) Report~5.8
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 2000> 4500
Linearity (r²) ≥ 0.9990.9995
Limit of Detection (LOD) Report0.05 µg/mL
Limit of Quantification (LOQ) Report0.15 µg/mL

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound.

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic Acid (Glacial, analytical grade)

  • Methanol (HPLC grade, for cleaning)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Preparation of Solutions

Mobile Phase Preparation (Acetonitrile:Water (60:40) with 0.1% Acetic Acid):

  • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.

  • Combine the solvents in a suitable container.

  • Add 1.0 mL of glacial acetic acid.

  • Mix thoroughly and degas the solution using sonication or vacuum filtration.

Standard Stock Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a 100 mL volumetric flask with acetonitrile.

  • Ensure the standard is fully dissolved by vortexing or sonicating.

  • This will be your 100 µg/mL stock solution.

Working Standard and Calibration Curve Preparation:

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from the LOQ to a suitable upper limit (e.g., 0.15, 0.5, 1, 5, 10, 20 µg/mL).

Sample Preparation

The appropriate sample preparation will depend on the matrix. For a general protocol:

  • Accurately weigh or measure the sample containing this compound.

  • Dissolve or extract the sample with a suitable solvent, such as acetonitrile.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5]

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 30°C and the detection wavelength to 280 nm.

  • Inject the prepared standards and samples.

  • Record the chromatograms and integrate the peak corresponding to this compound.

Data Analysis
  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Calculate the concentration of this compound in the samples using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start prep_mobile_phase Prepare Mobile Phase (ACN:H2O with Acetic Acid) start->prep_mobile_phase prep_standards Prepare Standard Solutions (Stock and Working) prep_sample Prepare Sample (Dissolve/Extract & Filter) equilibrate Equilibrate HPLC System (Stable Baseline) prep_sample->equilibrate inject Inject Standards & Samples equilibrate->inject run_hplc Chromatographic Separation (C18 Column) inject->run_hplc detect UV Detection (280 nm) run_hplc->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify end_node End quantify->end_node

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Note: GC-MS Analysis of 4-Chloro-2,6-diiodophenol and its Putative Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-2,6-diiodophenol is a halogenated aromatic compound with potential applications in organic synthesis and as a building block for more complex molecules. Its reactivity, governed by the presence of a hydroxyl group and three halogen substituents (one chloro and two iodo groups), allows for a variety of chemical transformations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound and its reaction products. This application note provides a detailed protocol for the GC-MS analysis of this compound and its putative derivatives from common cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

Due to the reactive nature of the phenolic hydroxyl group, derivatization is often recommended to improve chromatographic peak shape and reduce tailing. Silylation is a common derivatization technique for phenols prior to GC-MS analysis.[1][2][3]

Experimental Protocols

1. Derivatization of Phenolic Compounds (Silylation)

This protocol describes a general procedure for the silylation of this compound and its potential phenolic reaction products to enhance their volatility and thermal stability for GC-MS analysis.[3]

  • Reagents and Materials:

    • Sample containing the phenolic compound(s) dissolved in a dry, aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane).

    • Silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Heating block or water bath.

    • GC vials with inserts.

  • Procedure:

    • To 100 µL of the sample solution in a GC vial, add 100 µL of the silylating agent (e.g., BSTFA with 1% TMCS).

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60-70 °C for 30 minutes.

    • Allow the vial to cool to room temperature.

    • The sample is now ready for GC-MS analysis.

2. GC-MS Analysis Protocol

The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound and its derivatives. Optimization may be required for specific instruments and reaction mixtures.

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system or similar).

    • Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5MS, DB-5MS, or equivalent; 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • GC Parameters:

    • Injector Temperature: 280 °C

    • Injection Mode: Splitless (with a splitless time of 1 minute)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 300 °C

      • Final hold: 300 °C for 10 minutes

  • MS Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 50-600

    • Solvent Delay: 3-5 minutes (to avoid solvent front damage to the filament)

Data Presentation: Quantitative Analysis of this compound and its Putative Reaction Products

The following tables summarize the expected GC-MS data for this compound and its hypothetical reaction products after derivatization with a trimethylsilyl (TMS) group. The retention times are estimates and will vary depending on the specific GC-MS system and conditions used. The mass-to-charge ratios (m/z) for the molecular ion ([M]+) and key fragments are predicted based on the structures.

Table 1: Expected GC-MS Data for this compound and its TMS Derivative

Compound NameStructureMolecular Weight ( g/mol )Expected [M]+ (m/z) of TMS DerivativePredicted Key Fragments (m/z) of TMS Derivative
This compoundC₆H₃ClI₂O380.35452437 ([M-CH₃]⁺), 325 ([M-I]⁺), 127 (I⁺)

Table 2: Expected GC-MS Data for Putative Reaction Products of this compound

Reaction TypePutative Product NameStructureMolecular Weight ( g/mol )Expected [M]+ (m/z) of TMS DerivativePredicted Key Fragments (m/z) of TMS Derivative
Suzuki Coupling 4-Chloro-2,6-diphenylphenolC₁₈H₁₃ClO280.75352337 ([M-CH₃]⁺), 243 ([M-C₆H₅]⁺)
Sonogashira Coupling 4-Chloro-2,6-di(phenylethynyl)phenolC₂₂H₁₃ClO340.80412397 ([M-CH₃]⁺), 285 ([M-C₆H₅C₂]⁺)
Buchwald-Hartwig Amination 4-Chloro-2,6-di(phenylamino)phenolC₁₈H₁₅ClN₂O326.78398383 ([M-CH₃]⁺), 291 ([M-C₆H₅NH]⁺)

Mandatory Visualization

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction_Mixture Reaction Mixture (this compound + Reagents) Extraction Work-up and Extraction Reaction_Mixture->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Identification Compound Identification (Mass Spectrum Library) Data_Acquisition->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the GC-MS analysis of this compound reaction products.

Signaling Pathway: Putative Cross-Coupling Reactions of this compound

cluster_reactions Cross-Coupling Reactions cluster_products Reaction Products Start This compound Suzuki Suzuki Coupling (+ Phenylboronic Acid) Start->Suzuki Sonogashira Sonogashira Coupling (+ Phenylacetylene) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (+ Aniline) Start->Buchwald Product_Suzuki 4-Chloro-2,6-diphenylphenol Suzuki->Product_Suzuki Product_Sonogashira 4-Chloro-2,6-di(phenylethynyl)phenol Sonogashira->Product_Sonogashira Product_Buchwald 4-Chloro-2,6-di(phenylamino)phenol Buchwald->Product_Buchwald

Caption: Potential cross-coupling reactions of this compound.

References

Application Notes and Protocols for Utilizing 4-Chloro-2,6-diiodophenol as a Versatile Building Block in the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Chloro-2,6-diiodophenol as a starting material for the creation of diverse molecular architectures. The strategic placement of a chloro and two iodo substituents on the phenol ring allows for regioselective functionalization, making it an invaluable building block in medicinal chemistry and materials science. This document details protocols for key transformations including Suzuki-Miyaura and Sonogashira cross-coupling reactions, and Williamson ether synthesis. Additionally, it explores the potential biological applications of the resulting novel compounds, with a focus on anticancer activities.

Overview of Synthetic Utility

This compound offers multiple reaction sites that can be selectively addressed due to the differential reactivity of the halogen atoms in palladium-catalyzed cross-coupling reactions. The general reactivity trend is I > Br > Cl, which allows for sequential and site-selective introduction of various substituents.[1][2] The two iodine atoms at the ortho-positions are significantly more reactive than the chlorine atom at the para-position, enabling the synthesis of 2,6-disubstituted-4-chlorophenol derivatives. The phenolic hydroxyl group provides a handle for further modification, such as etherification.

This differential reactivity is the cornerstone of its utility as a building block, allowing for a modular approach to the synthesis of complex molecules. Milder reaction conditions can be employed to selectively target the C-I bonds, leaving the C-Cl bond intact for subsequent, potentially harsher, reaction conditions.

Key Synthetic Transformations and Experimental Protocols

The following sections provide detailed protocols for three fundamental transformations utilizing this compound. While specific literature examples starting directly with this compound are not extensively documented, the following protocols are adapted from well-established procedures for analogous polyhalogenated phenols and are expected to be highly effective.

Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. In the case of this compound, the reaction can be controlled to selectively couple at the two C-I positions.

Workflow for Regioselective Suzuki-Miyaura Cross-Coupling:

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst A This compound F Reaction Mixture A->F B Arylboronic Acid (2.2 eq) B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3 or Cs2CO3) D->F E Solvent (e.g., 1,4-Dioxane/H2O) E->F G Heating (e.g., 80-100 °C) F->G H Work-up & Purification G->H I 2,6-Diaryl-4-chlorophenol Derivative H->I G cluster_cu Copper Cycle A Pd(0)Ln B Oxidative Addition (Ar-I) A->B Ar-I C Ar-Pd(II)-I(Ln) B->C D Transmetalation C->D E Ar-Pd(II)-C≡CR(Ln) D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-C≡CR F->G H R-C≡C-H J R-C≡C-Cu H->J Base I Cu(I) I->J J->D G A This compound D Formation of Phenoxide A->D B Base (e.g., K2CO3, NaH) B->D C Solvent (e.g., Acetone, DMF) C->D F SN2 Reaction D->F E Alkyl Halide (R-X) E->F G Work-up & Purification F->G H 4-Chloro-2,6-diiodoalkoxybenzene G->H G A 4-Chlorophenol Derivative (e.g., Tubulin Inhibitor) B Tubulin A->B Binds to C Disruption of Microtubule Dynamics B->C D Mitotic Spindle Failure C->D E Cell Cycle Arrest (G2/M Phase) D->E F Apoptosis (Programmed Cell Death) E->F G Inhibition of Cancer Cell Proliferation F->G

References

Application Notes and Protocols: Reaction Mechanism of 4-Chloro-2,6-diiodophenol with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the potential reaction mechanisms of 4-chloro-2,6-diiodophenol with various nucleophiles. Due to the limited availability of specific experimental data for this particular substrate, the information presented herein is based on established principles of nucleophilic aromatic substitution (SNAr), transition metal-catalyzed cross-coupling reactions (Ullmann Condensation and Buchwald-Hartwig Amination), and classical etherification reactions (Williamson Ether Synthesis). This document offers theoretical frameworks, generalized experimental protocols, and data presentation templates to guide researchers in designing and executing reactions with this compound.

Introduction

This compound is a polyhalogenated phenol with multiple reactive sites amenable to nucleophilic attack. The presence of three halogen atoms (one chlorine and two iodine) and a phenolic hydroxyl group offers a versatile platform for the synthesis of a wide range of derivatives, which are of interest in medicinal chemistry and materials science. The reactivity of this molecule is governed by the interplay of the electronic effects of the substituents and the nature of the attacking nucleophile and reaction conditions. Understanding the plausible reaction mechanisms is crucial for predicting product outcomes and optimizing reaction conditions.

Potential Reaction Mechanisms

The reaction of this compound with nucleophiles can proceed through several pathways, primarily:

  • Nucleophilic Aromatic Substitution (SNAr): This mechanism is favored when the aromatic ring is activated by electron-withdrawing groups.[1] In the case of this compound, the hydroxyl group is an activating group, which generally disfavors classical SNAr. However, conversion of the phenol to its phenoxide under basic conditions can increase the electron density of the ring, while the halogen atoms themselves can act as leaving groups. The relative leaving group ability in SNAr reactions is typically F > Cl ≈ Br > I, suggesting that the chloro group might be preferentially substituted.[2] The reaction proceeds through a high-energy intermediate called a Meisenheimer complex.[2] A more contemporary approach involves the in-situ generation of a phenoxyl radical, which acts as a powerful electron-withdrawing group, thereby activating the ring for nucleophilic attack.[3][4]

  • Ullmann Condensation: This copper-catalyzed reaction is a classical method for the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds with aryl halides.[5] Aryl iodides are particularly reactive under Ullmann conditions.[5] Therefore, the two iodine atoms on this compound are expected to be susceptible to substitution by alkoxides, phenoxides, or amines in the presence of a copper catalyst.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile and widely used method for the synthesis of C-N bonds from aryl halides and amines.[6][7] The reaction is known for its broad substrate scope and functional group tolerance.[6] It is anticipated that both the chloro and iodo substituents of this compound could be targeted for amination using this methodology.

  • Williamson Ether Synthesis: This is a classic SN2 reaction for the formation of ethers.[8] In this context, the phenoxide of this compound, formed by deprotonation with a suitable base, would act as the nucleophile, attacking an alkyl halide to form the corresponding ether.[9][10][11]

Diagrams of Reaction Mechanisms

sub [label=<

This compound

];

nuc [label="Nu:⁻"]; intermediate [label=<

Meisenheimer Complex

];

product [label=<

Substituted Phenol

]; lg [label="X⁻ (Cl⁻ or I⁻)"];

sub -> intermediate [label="+ Nu:⁻"]; intermediate -> product [label="- X⁻"]; product -> lg [style=invis]; } . Caption: Generalized SNAr mechanism.

aryl_halide [label=<

This compound (Ar-I)

]; nucleophile [label="R-OH or R₂NH"]; product [label=<

Ar-OR or Ar-NR₂

];

edge [fontname="Arial", fontsize=10]; aryl_halide -> product [label=< Cu catalyst, Base

  • Nucleophile >]; } . Caption: Ullmann Condensation pathway.

aryl_halide [label=<

This compound (Ar-X)

]; amine [label="R₂NH"]; product [label=<

Ar-NR₂

];

edge [fontname="Arial", fontsize=10]; aryl_halide -> product [label=< Pd catalyst, Ligand, Base

  • Amine >]; } . Caption: Buchwald-Hartwig Amination pathway.

phenol [label=<

This compound

]; phenoxide [label=<

Phenoxide

]; alkyl_halide [label="R-X"]; ether [label=<

Ether Product

];

edge [fontname="Arial", fontsize=10]; phenol -> phenoxide [label="Base"]; phenoxide -> ether [label="+ R-X"]; } . Caption: Williamson Ether Synthesis pathway.

Data Presentation

The following tables are templates for summarizing quantitative data from experimental studies on the reaction of this compound with nucleophiles.

Table 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

EntryNucleophile (Amine)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineK₂CO₃DMF10024Data
2PiperidineCs₂CO₃Dioxane12018Data
3AnilineNaOt-BuToluene8012Data
4BenzylamineK₃PO₄DMSO11024Data

Table 2: Ullmann Condensation with Alcohols and Phenols

EntryNucleophileCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MethanolCuI (10)1,10-PhenanthrolineCs₂CO₃Toluene11024Data
2PhenolCu₂O (15)L-ProlineK₂CO₃DMF13018Data
3tert-ButanolCu(acac)₂ (10)NoneNaHDioxane10036Data
44-MethoxyphenolCuBr (12)8-HydroxyquinolineK₃PO₄Pyridine12024Data

Table 3: Buchwald-Hartwig Amination

EntryAmine NucleophilePd Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1n-ButylaminePd₂(dba)₃ (2)XPhosNaOt-BuToluene10012Data
2IndolePd(OAc)₂ (3)BINAPCs₂CO₃Dioxane11018Data
3DiethylaminePd(PPh₃)₄ (5)NoneK₃PO₄DMF12024Data
4AnilinePdCl₂(dppf) (2.5)NoneLiHMDSTHF8016Data

Experimental Protocols

The following are generalized protocols that can be adapted for reactions with this compound. Note: These are starting points and will require optimization for the specific substrate and nucleophile.

Protocol 4.1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv), the amine nucleophile (1.2-2.0 equiv), and the base (2.0-3.0 equiv).

  • Add the appropriate dry solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4.2: General Procedure for Ullmann Condensation
  • To a dry Schlenk tube, add the copper catalyst, ligand (if applicable), and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add this compound (1.0 equiv), the alcohol or amine nucleophile (1.1-1.5 equiv), and the dry solvent.

  • Seal the tube and heat the reaction mixture in an oil bath at the specified temperature for the indicated time.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with aqueous ammonia solution (to remove copper salts) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 4.3: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, charge a reaction vial with the palladium catalyst, ligand, and base.

  • Add this compound (1.0 equiv) and the amine nucleophile (1.1-1.3 equiv).

  • Add the anhydrous, degassed solvent.

  • Seal the vial and heat the reaction mixture with stirring in a heating block for the specified time.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a short plug of silica gel, eluting with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4.4: General Procedure for Williamson Ether Synthesis
  • In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., DMF, THF, acetonitrile).

  • Add a base (e.g., NaH, K₂CO₃) (1.1-1.5 equiv) portion-wise at 0 °C and stir for 30 minutes to form the phenoxide.

  • Add the alkyl halide (1.1-1.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualization of Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Weigh Reactants: This compound, Nucleophile, Base, Catalyst, Ligand solvent Add Dry, Degassed Solvent reagents->solvent atmosphere Establish Inert Atmosphere (N₂ or Ar) solvent->atmosphere heating Heat to Desired Temperature with Stirring atmosphere->heating monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Liquid-Liquid Extraction quench->extract wash Wash with Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterization: NMR, MS, IR purify->characterize

Conclusion

While specific literature on the nucleophilic reactions of this compound is scarce, the principles of modern organic chemistry provide a strong foundation for predicting its reactivity. The protocols and data templates provided in these application notes are intended to serve as a comprehensive guide for researchers to explore the synthetic utility of this versatile building block. Careful optimization of reaction conditions and thorough characterization of products will be essential for successful derivatization of this compound.

References

Application of 4-Chloro-2,6-diiodophenol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Chloro-2,6-diiodophenol is a halogenated phenolic compound that serves as a valuable building block in the synthesis of various pharmaceutical intermediates. Its unique substitution pattern, featuring a chlorine atom and two iodine atoms on the phenol ring, provides multiple reactive sites for strategic chemical modifications. This allows for the construction of complex molecular architectures, particularly those found in thyroid hormone analogues and other bioactive molecules. The presence of iodine atoms facilitates cross-coupling reactions, such as the Ullmann condensation, which is instrumental in forming the diaryl ether linkage characteristic of thyroxine and its derivatives.

Key Application: Synthesis of Thyroxine Analogue Precursors

A primary application of this compound is in the synthesis of precursors to thyroxine analogues. Thyroxine is a crucial hormone produced by the thyroid gland, and its analogues are investigated for various therapeutic purposes. The core structure of thyroxine features a diaryl ether moiety. This compound can be utilized in a key step to construct this structural feature through an Ullmann condensation reaction.

In a representative synthesis, this compound is coupled with a substituted phenol, such as a protected tyrosine derivative, to form the diaryl ether linkage. The iodine atoms on the this compound ring are more reactive than the chlorine atom in copper-catalyzed nucleophilic substitution reactions, allowing for regioselective coupling.

Experimental Protocol: Synthesis of a Diaryl Ether Intermediate

This protocol describes a general procedure for the Ullmann condensation of this compound with a phenolic coupling partner to yield a diaryl ether, a key intermediate for thyroxine analogues.

Materials:

  • This compound

  • N-Acetyl-L-tyrosine ethyl ester (or other suitable protected tyrosine derivative)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), N-acetyl-L-tyrosine ethyl ester (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous toluene and anhydrous pyridine to the flask.

  • Add copper(I) iodide (0.2 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with 1 M hydrochloric acid to remove pyridine and excess base.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired diaryl ether intermediate.

Quantitative Data

The following table summarizes typical quantitative data for the Ullmann condensation reaction described above. Please note that yields can vary depending on the specific substrates, reaction conditions, and scale of the reaction.

Reactant AReactant BCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundN-Acetyl-L-tyrosine ethyl esterCuIK₂CO₃Toluene/Pyridine110-12012-2460-75

Signaling Pathways and Logical Relationships

The diaryl ether intermediates synthesized from this compound are precursors to molecules that can interact with thyroid hormone receptors (TRs). Thyroid hormones exert their effects by binding to TRs, which are nuclear receptors that regulate gene expression. The synthesized analogues can be designed to selectively target different TR isoforms (e.g., TRα or TRβ) to achieve specific therapeutic effects, such as lowering cholesterol levels without causing adverse cardiac effects.

Synthesis_and_Targeting A This compound C Ullmann Condensation A->C B Protected Tyrosine Derivative B->C D Diaryl Ether Intermediate C->D Forms diaryl ether linkage E Further Synthetic Modifications D->E F Thyroxine Analogue (Active Pharmaceutical Ingredient) E->F G Thyroid Hormone Receptor (TR) F->G Binds to H Modulation of Gene Expression G->H Regulates I Therapeutic Effect (e.g., Cholesterol Lowering) H->I Leads to

Caption: Synthetic workflow from this compound to a thyroxine analogue and its biological target.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of the diaryl ether intermediate.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine Reactants: - this compound - Protected Tyrosine Derivative - K₂CO₃ B Add Solvents: - Anhydrous Toluene - Anhydrous Pyridine A->B C Add Catalyst: - CuI B->C D Heat to Reflux (110-120 °C) C->D E Cool to Room Temperature D->E Reaction Completion F Dilute with Ethyl Acetate E->F G Wash with 1 M HCl F->G H Wash with Water & Brine G->H I Dry with MgSO₄ & Filter H->I J Concentrate under Reduced Pressure I->J K Column Chromatography (Silica Gel) J->K L Isolate Pure Product K->L

Caption: Step-by-step workflow for the synthesis and purification of the diaryl ether intermediate.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Chloro-2,6-diiodophenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common method is the direct electrophilic iodination of 4-chlorophenol. This reaction typically employs an iodine source, such as molecular iodine (I₂) or an iodide salt, in the presence of an oxidizing agent to generate an electrophilic iodine species (I⁺). The hydroxyl group of the phenol is strongly activating and directs the substitution to the ortho and para positions. Since the para position is already occupied by a chlorine atom, iodination occurs at the two available ortho positions.

Q2: Why am I getting low yields of the desired this compound?

Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion, leaving unreacted 4-chlorophenol or mono-iodinated intermediates.

  • Formation of byproducts: Over-iodination can lead to the formation of 2,4,6-triiodophenol if the starting material is contaminated with phenol. Side reactions such as oxidation of the phenol can also occur.

  • Suboptimal reaction conditions: Incorrect temperature, pH, or solvent can significantly impact the reaction rate and selectivity.

  • Poor work-up and purification: The desired product may be lost during extraction or purification steps.

Q3: How can I control the regioselectivity to ensure di-iodination at the 2 and 6 positions?

The hydroxyl group of 4-chlorophenol naturally directs iodination to the ortho positions (2 and 6). To favor di-substitution and minimize mono-iodinated byproducts, it is crucial to use at least two equivalents of the iodinating agent. The use of sterically bulky reagents or catalysts can also enhance ortho-selectivity.[1]

Q4: What are the common impurities I should look for, and how can I remove them?

Common impurities include:

  • 4-Chloro-2-iodophenol: The mono-iodinated intermediate.

  • Unreacted 4-chlorophenol: The starting material.

  • 2,4,6-Triiodophenol: If phenol is present as an impurity in the starting material.

  • Oxidation byproducts: Quinone-type compounds can form if the reaction conditions are too harsh.

Purification is typically achieved through recrystallization or column chromatography. Washing the crude product with a reducing agent solution, such as sodium thiosulfate, can help remove unreacted iodine.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low conversion of 4-chlorophenol 1. Insufficient amount of iodinating agent. 2. Reaction time is too short. 3. Reaction temperature is too low. 4. Inefficient generation of the electrophilic iodine species.1. Increase the molar ratio of the iodinating agent to 4-chlorophenol (e.g., 2.1 to 2.5 equivalents). 2. Monitor the reaction progress using TLC or HPLC and extend the reaction time. 3. Gradually increase the reaction temperature while monitoring for byproduct formation. 4. Ensure the oxidizing agent is active and used in the correct stoichiometry. Consider using a more reactive iodinating system like NIS with a catalytic amount of a Lewis acid.[3]
Formation of significant amounts of 4-Chloro-2-iodophenol (mono-iodinated byproduct) 1. Insufficient iodinating agent. 2. Poor reactivity of the mono-iodinated intermediate towards the second iodination.1. Ensure at least 2 equivalents of the iodinating agent are used. 2. Increase the reaction temperature or time after the initial formation of the mono-iodinated product to drive the reaction to completion.
Product is a dark, tarry solid 1. Oxidation of the phenol ring. 2. Reaction temperature is too high. 3. Presence of strong oxidizing conditions for an extended period.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Lower the reaction temperature. 3. Quench the reaction as soon as the starting material is consumed. Consider using a milder oxidizing agent.
Difficulty in purifying the final product 1. Presence of multiple, closely related byproducts. 2. The crude product is an oil instead of a solid.1. Optimize the reaction conditions to minimize byproduct formation. 2. For purification, try a different recrystallization solvent or a more efficient column chromatography setup (e.g., different solvent system or silica gel with a different particle size). 3. If the product is an oil, try triturating it with a non-polar solvent like hexane to induce crystallization.

Experimental Protocols

Protocol 1: Iodination using Molecular Iodine and an Oxidizing Agent

This protocol is a general method for the di-iodination of 4-chlorophenol.

Materials:

  • 4-Chlorophenol

  • Molecular Iodine (I₂)

  • Potassium Iodide (KI)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Ethanol

  • Water

  • An oxidizing agent (e.g., hydrogen peroxide, sodium hypochlorite)

Procedure:

  • Dissolve 4-chlorophenol (1 equivalent) in an aqueous solution of sodium hydroxide.

  • In a separate flask, prepare the iodinating solution by dissolving molecular iodine (2.1 equivalents) and potassium iodide in water.

  • Slowly add the iodinating solution to the 4-chlorophenol solution with vigorous stirring.

  • Add the oxidizing agent dropwise to the reaction mixture. The reaction is often exothermic, so maintain the temperature with an ice bath.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.

  • Acidify the mixture with hydrochloric acid to precipitate the crude this compound.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Protocol 2: Iodination using N-Iodosuccinimide (NIS)

This method uses a milder iodinating agent, which can sometimes lead to cleaner reactions and higher yields.

Materials:

  • 4-Chlorophenol

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (or another suitable polar aprotic solvent)

  • Catalyst (e.g., trifluoroacetic acid, silica-supported sulfuric acid)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Thiosulfate (Na₂S₂O₃) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Dissolve 4-chlorophenol (1 equivalent) in acetonitrile.

  • Add the catalyst to the solution.

  • Add N-Iodosuccinimide (2.1 equivalents) portion-wise to the reaction mixture at room temperature.

  • Stir the mixture until the reaction is complete (monitor by TLC or HPLC).

  • Quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Iodination Methods for Phenols

Iodinating System Typical Solvent Typical Temperature Advantages Disadvantages
I₂ / Oxidizing Agent (e.g., H₂O₂)Water, Methanol0°C to Room Temp.Inexpensive reagents, environmentally benign (with H₂O₂).Can lead to over-iodination or oxidation byproducts.
N-Iodosuccinimide (NIS) / Acid CatalystAcetonitrile, DichloromethaneRoom Temp.Milder conditions, often higher yields and cleaner reactions.More expensive than I₂, catalyst may be required.
I₂ / Thallium(I) AcetateAcetonitrileRoom Temp.High ortho-selectivity.[4]Thallium salts are highly toxic.
I₂ / HIO₃WaterRoom Temp.Good for tri-iodination, potentially adaptable for di-iodination.[5]Requires careful control of stoichiometry.

Visualizations

Synthesis_Pathway 4-Chlorophenol 4-Chlorophenol This compound This compound 4-Chlorophenol->this compound Electrophilic Aromatic Substitution Byproducts Byproducts (Mono-iodinated, etc.) 4-Chlorophenol->Byproducts Iodinating_Agent 2 eq. Iodinating Agent (e.g., I₂/Oxidant or NIS) Iodinating_Agent->this compound

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Purity Analyze crude product by TLC/HPLC/NMR Start->Check_Purity High_SM High amount of starting material? Check_Purity->High_SM High_Mono High amount of mono-iodinated product? High_SM->High_Mono No Increase_Reagent Increase stoichiometry of iodinating agent. Increase reaction time/temp. High_SM->Increase_Reagent Yes High_Tarry Tarry/dark product? High_Mono->High_Tarry No Increase_Reagent_2 Ensure >2 eq. of iodinating agent. Increase reaction time/temp. High_Mono->Increase_Reagent_2 Yes Optimize_Conditions Lower reaction temperature. Use inert atmosphere. Use milder oxidant. High_Tarry->Optimize_Conditions Yes Purification_OK Purification successful High_Tarry->Purification_OK No Increase_Reagent->Purification_OK Increase_Reagent_2->Purification_OK Optimize_Conditions->Purification_OK

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Purification of 4-Chloro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 4-Chloro-2,6-diiodophenol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The most common impurities in the synthesis of this compound typically arise from incomplete or over-iodination of the starting phenol. These include:

  • Mono-iodinated species: 4-Chloro-2-iodophenol and 4-Chloro-6-iodophenol.

  • Tri-iodinated species: 4-Chloro-2,6,X-triiodophenol (where X is another position on the aromatic ring).

  • Starting material: Unreacted 4-chlorophenol.

  • Isomeric di-iodinated species: Other isomers of di-iodinated 4-chlorophenol, depending on the reaction conditions.

The extent of formation of these impurities can often be controlled by the stoichiometry of the iodinating agent used in the synthesis.[1]

Q2: What are the recommended analytical techniques for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a powerful technique for separating this compound from its structurally similar impurities. UV detection is typically effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities and byproducts. Derivatization may be necessary for these phenolic compounds to improve their volatility and chromatographic behavior.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a purification process, such as column chromatography, and for initial screening of solvent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified product and identifying any co-eluting impurities.

Q3: What are the general stability concerns for this compound during purification?

A3: Iodinated phenols can be susceptible to degradation under certain conditions. Key stability concerns include:

  • Light Sensitivity: Many iodinated compounds are light-sensitive and can degrade over time. It is advisable to protect the compound from light during storage and purification whenever possible.

  • Oxidation: Phenolic compounds can be prone to oxidation, which may be catalyzed by trace metals. Using degassed solvents and an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.

  • Interaction with Stationary Phase: Some highly acidic or basic functional groups on a compound can interact strongly with silica gel, potentially leading to degradation or irreversible adsorption. While this compound is not strongly acidic, this should be a consideration if purification issues arise on silica gel.

Troubleshooting Guides

Issue 1: Poor Separation of Impurities by Column Chromatography
Potential Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the eluent may not be optimal for separating the desired product from closely related impurities. Solution: Perform a thorough TLC analysis with a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify a system that provides good separation (clear difference in Rf values) between the product and impurities.
Column Overloading Applying too much crude material to the column can lead to broad, overlapping peaks and poor separation. Solution: Reduce the amount of crude product loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Incorrect Stationary Phase Standard silica gel may not provide the best selectivity for your specific mixture. Solution: Consider using an alternative stationary phase, such as alumina or reversed-phase silica gel (C18), which may offer different separation characteristics.
Issue 2: Low Yield After Recrystallization
Potential Cause Troubleshooting Step
Suboptimal Solvent Choice The chosen solvent may be too effective at dissolving the product, even at low temperatures, leading to significant loss in the mother liquor. Solution: Screen a variety of solvents and solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. For halogenated phenols, consider solvent systems like ethanol/water or propanol/water mixtures.[1]
Co-precipitation of Impurities Impurities may be crystallizing along with the desired product. Solution: Try a different recrystallization solvent that may have different solubility profiles for the product versus the impurities. A second recrystallization from a different solvent system may also be necessary.
Cooling Rate Too Fast Rapid cooling can trap impurities within the crystal lattice. Solution: Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
Issue 3: Product Degradation During Silica Gel Chromatography
Potential Cause Troubleshooting Step
Acidity of Silica Gel The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. Solution: Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, in the eluent. Alternatively, use a less acidic stationary phase like neutral alumina. A 2D TLC can help determine if the compound is degrading on the silica plate.
Prolonged Exposure to Stationary Phase The longer the compound remains on the column, the greater the chance of degradation. Solution: Optimize the solvent system for a faster elution of the desired compound while still achieving good separation. Flash chromatography is generally preferred over gravity chromatography to minimize run time.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • TLC Analysis: Develop a suitable solvent system using TLC that gives a good separation between this compound and its major impurities. The desired product should ideally have an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel (dry loading) or carefully apply the concentrated solution directly to the top of the column bed (wet loading).

  • Elution: Begin elution with the solvent system determined from the TLC analysis. A gradient elution, gradually increasing the polarity of the solvent system, may be necessary to separate all components.

  • Fraction Collection: Collect fractions of the eluent in separate test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Data Presentation

Table 1: Example HPLC Method Parameters for Analysis of Halogenated Phenols

Note: This is a general starting method and should be optimized for your specific instrument and sample.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Table 2: Common Recrystallization Solvents for Phenolic Compounds
Solvent/MixturePolarityComments
Ethanol/WaterPolarA commonly used mixed solvent system for phenols. The ratio can be adjusted to optimize solubility.
Methanol/WaterPolarSimilar to ethanol/water, offers good solubility control.
Isopropanol/HexaneMediumA mixed system that can be effective for compounds with intermediate polarity.
TolueneNon-polarCan be effective for less polar phenolic compounds.
Hexane/Ethyl AcetateNon-polar/PolarA versatile mixture where the polarity can be finely tuned.

Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis (Solvent System Screening) Crude->TLC Recrystallization Recrystallization Crude->Recrystallization Direct Purification Column Column Chromatography TLC->Column Optimized Eluent Fractions Collect & Analyze Fractions (TLC) Column->Fractions Pure_Column Pure Product Fractions->Pure_Column Combine Pure Fractions Pure_Column->Recrystallization For higher purity Analysis Purity Analysis (HPLC, GC-MS, NMR) Pure_Column->Analysis Crystals Isolate & Dry Crystals Recrystallization->Crystals Pure_Recrystal High-Purity Product Crystals->Pure_Recrystal Pure_Recrystal->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue Encountered issue What is the primary issue? start->issue poor_sep Poor Separation issue->poor_sep Separation low_yield Low Yield issue->low_yield Yield degradation Product Degradation issue->degradation Degradation cause_sep Potential Causes: - Inappropriate Solvent - Column Overload - Wrong Stationary Phase poor_sep->cause_sep cause_yield Potential Causes: - Suboptimal Solvent - Co-precipitation - Fast Cooling low_yield->cause_yield cause_deg Potential Causes: - Acidic Silica - Prolonged Exposure degradation->cause_deg solution_sep Solutions: - TLC Screening - Reduce Load - Try Alumina/Reversed-Phase cause_sep->solution_sep solution_yield Solutions: - Solvent Screening - Different Solvent - Slow Cooling cause_yield->solution_yield solution_deg Solutions: - Deactivate Silica - Use Alumina - Faster Elution cause_deg->solution_deg

References

Technical Support Center: Experiments with 4-Chloro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2,6-diiodophenol. The information is designed to help identify and resolve common side reactions and issues encountered during its synthesis and use.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory-scale synthesis involves the direct iodination of 4-chlorophenol. This is typically achieved using an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) in a suitable solvent. The two iodine atoms are directed to the ortho positions relative to the hydroxyl group, which is a strong activating group.

Q2: What are the expected major side products in the synthesis of this compound?

The primary side products arise from incomplete or alternative halogenation reactions. These include the mono-iodinated intermediate, 4-chloro-2-iodophenol, and unreacted 4-chlorophenol. Depending on the purity of the starting materials and reaction conditions, other halogenated phenols could also be present as impurities.

Q3: My reaction mixture is turning dark brown/black. What could be the cause?

The development of a dark color often indicates oxidation of the phenolic compounds. Phenols are susceptible to oxidation, which can be initiated by heat, light, or the presence of certain impurities or oxidizing agents. This can lead to the formation of quinone-type structures and polymeric materials.

Q4: I am observing poor yield of the desired product. What are the potential reasons?

Low yield can be attributed to several factors:

  • Incomplete reaction: Insufficient reaction time or temperature, or a suboptimal ratio of reactants.

  • Side reactions: The formation of significant amounts of side products, such as those from incomplete iodination or polymerization.

  • Product loss during workup: The product may be lost during extraction or purification steps.

  • Degradation: The product may be degrading under the reaction or workup conditions.

Q5: How can I best purify the crude this compound?

Column chromatography on silica gel is a common and effective method for purifying this compound from less polar impurities like incompletely iodinated products. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Troubleshooting Guide for Side Reactions

This guide addresses specific issues that may arise during experiments involving this compound, with a focus on its synthesis via iodination of 4-chlorophenol.

Issue 1: Presence of Multiple Spots on TLC/Impure Product in GC-MS

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Incomplete Iodination - Increase reaction time: Monitor the reaction by TLC until the starting material and mono-iodinated intermediate are consumed. - Adjust stoichiometry: Ensure at least two equivalents of the iodinating agent are used per equivalent of 4-chlorophenol. A slight excess may be beneficial. - Increase reaction temperature: Cautiously increase the temperature to enhance the reaction rate, while monitoring for degradation.
Formation of Regioisomers - Control reaction temperature: Lowering the temperature may improve regioselectivity. - Choice of iodinating agent: Different iodinating agents can exhibit different selectivities. Consider screening alternatives if isomer formation is significant.
Starting Material Impurities - Purify starting materials: Ensure the 4-chlorophenol is of high purity before starting the reaction.

Summary of Potential Impurities

Impurity Chemical Formula Molecular Weight ( g/mol ) Potential Origin
4-ChlorophenolC₆H₅ClO128.56Unreacted starting material
4-Chloro-2-iodophenolC₆H₄ClIO254.45Incomplete iodination intermediate
2,4-DiiodophenolC₆H₄I₂O345.90Potential impurity from side reactions
2,6-DiiodophenolC₆H₄I₂O345.90Potential impurity from side reactions
Issue 2: Formation of Colored Impurities and Polymeric Material

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Oxidation of Phenol - Degas solvents: Use solvents that have been degassed to remove dissolved oxygen. - Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Protect from light: Wrap the reaction vessel in aluminum foil to prevent photo-oxidation. - Control temperature: Avoid excessive heat, which can accelerate oxidation.
Acid-Catalyzed Polymerization - Use a non-acidic iodinating agent: N-iodosuccinimide (NIS) is generally a milder choice than ICl, which can generate HCl. - Add a non-nucleophilic base: A mild, non-nucleophilic base can be added to scavenge any acid generated during the reaction.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative method for the synthesis of this compound based on common iodination procedures for phenols.

Materials:

  • 4-Chlorophenol

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-chlorophenol (1.0 eq) in anhydrous acetonitrile.

  • Add N-iodosuccinimide (2.2 eq) to the solution in portions at room temperature while stirring.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of starting material and mono-iodinated intermediate), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve 4-Chlorophenol in Acetonitrile add_nis Add N-Iodosuccinimide start->add_nis react Stir at RT add_nis->react monitor Monitor by TLC react->monitor quench Quench with Na2S2O3 (aq) monitor->quench extract Extract with Dichloromethane quench->extract wash_dry Wash with Brine & Dry (Na2SO4) extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

side_reactions cluster_side_products Potential Side Reactions & Products main_rxn 4-Chlorophenol + 2 NIS product This compound (Desired Product) main_rxn->product Main Reaction incomplete Incomplete Iodination main_rxn->incomplete Side Reaction polymerization Polymerization main_rxn->polymerization Side Reaction oxidation Oxidation product->oxidation Degradation mono_iodo 4-Chloro-2-iodophenol incomplete->mono_iodo unreacted Unreacted 4-Chlorophenol incomplete->unreacted quinones Quinone-type Impurities (Colored) oxidation->quinones polymers Polymeric Material polymerization->polymers

Caption: Potential side reactions in the synthesis of this compound.

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Chloro-2,6-diiodophenol. It includes detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction. In this reaction, the starting material, 4-chlorophenol, is treated with an iodinating agent. The hydroxyl (-OH) group of the phenol is a strong activating group and directs the incoming iodine atoms to the ortho and para positions. Since the para position is already occupied by a chlorine atom, the iodination occurs at the two ortho positions (positions 2 and 6) to yield the desired product.

Q2: What are the common iodinating agents used for this synthesis?

Common methods for the iodination of phenols involve the use of molecular iodine (I₂) in the presence of an oxidizing agent or N-iodosuccinimide (NIS). NIS is often preferred due to its solid nature, ease of handling, and milder reaction conditions compared to using iodine with strong oxidizing agents.

Q3: What is a typical solvent system for the iodination of 4-chlorophenol?

A mixture of chloroform and acetic acid is a commonly used solvent system for the iodination of phenolic compounds using N-iodosuccinimide.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (4-chlorophenol) on a TLC plate. The reaction is considered complete when the starting material spot is no longer visible.

Q5: What are the typical purification methods for this compound?

After the reaction is complete, the crude product is typically worked up by neutralizing any remaining acid, extracting the product into an organic solvent, and washing the organic layer to remove impurities. The final purification is often achieved by flash column chromatography.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive Iodinating Agent: N-iodosuccinimide (NIS) can decompose over time, especially if exposed to light or moisture.Use a fresh batch of NIS. Ensure proper storage in a dark, dry place.
Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.Monitor the reaction closely using TLC. If the reaction is sluggish, consider increasing the reaction time or allowing the reaction mixture to slowly warm to room temperature.
Poor Quality Starting Material: Impurities in the 4-chlorophenol can interfere with the reaction.Use high-purity 4-chlorophenol. If necessary, purify the starting material before use.
Formation of Mono-iodinated Byproduct (4-Chloro-2-iodophenol) Insufficient Iodinating Agent: The stoichiometry of the iodinating agent to the starting material is critical for achieving di-iodination.Use a sufficient excess of the iodinating agent (e.g., at least 2 equivalents of NIS for each equivalent of 4-chlorophenol).
Short Reaction Time: The reaction may have been stopped before di-iodination could occur.Allow the reaction to proceed for a longer duration, monitoring by TLC until the mono-iodinated intermediate is consumed.
Formation of Other Byproducts (e.g., tri-iodinated phenol) Excessive Iodinating Agent or Harsh Conditions: Using a large excess of the iodinating agent or higher temperatures can lead to over-iodination.Carefully control the stoichiometry of the reagents. Maintain the recommended reaction temperature.
Difficult Purification Incomplete Removal of Succinimide: Succinimide is a byproduct when using NIS and can be difficult to separate from the product.During the workup, ensure thorough washing of the organic layer with aqueous sodium hydroxide solution to remove acidic succinimide.
Co-elution of Byproducts during Chromatography: Byproducts with similar polarity to the desired product can be challenging to separate.Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar solvent system may be necessary.

Experimental Protocols

Synthesis of this compound using N-Iodosuccinimide

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 4-Chlorophenol

  • N-Iodosuccinimide (NIS)

  • Chloroform (CHCl₃)

  • Acetic Acid (CH₃COOH)

  • 1 N Sodium Hydroxide (NaOH) solution

  • Sodium Bisulfite (NaHSO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexanes for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-chlorophenol (1.0 equivalent) in a mixture of chloroform and acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-iodosuccinimide (2.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction time can vary but is typically in the range of 1-6 hours.

  • Once the reaction is complete (disappearance of starting material), quench the reaction by adding 1 N aqueous NaOH solution to neutralize the acetic acid.

  • Extract the product with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash sequentially with aqueous NaHSO₃ solution (to remove any unreacted iodine), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Visualizing the Workflow

To aid in understanding the experimental process, a workflow diagram is provided below.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 4-Chlorophenol in Chloroform/Acetic Acid cool Cool to 0 °C start->cool add_nis Add N-Iodosuccinimide cool->add_nis stir Stir at 0 °C (Monitor by TLC) add_nis->stir quench Quench with NaOH stir->quench extract Extract with Dichloromethane quench->extract wash Wash with NaHSO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of Electrophilic Aromatic Substitution

The core of this synthesis is the electrophilic aromatic substitution. The following diagram illustrates the general mechanism.

EAS_Mechanism phenol 4-Chlorophenol intermediate Sigma Complex (Arenium Ion Intermediate) phenol->intermediate + I+ iodinating_agent Iodinating Agent (e.g., NIS) iodinating_agent->intermediate product This compound intermediate->product - H+ byproduct Byproduct (e.g., Succinimide) intermediate->byproduct

Technical Support Center: Degradation of 4-Chloro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature does not currently provide specific degradation pathways for 4-Chloro-2,6-diiodophenol. The following information is extrapolated from studies on the degradation of other halogenated phenols, such as chlorophenols and iodophenols. The proposed pathways and troubleshooting advice are hypothetical and should be adapted based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the microbial degradation of this compound?

A1: Based on the degradation of other halogenated phenols, the initial steps in the microbial breakdown of this compound are likely to involve dehalogenation. This can occur through two primary mechanisms:

  • Reductive Dehalogenation: Under anaerobic conditions, microorganisms can replace halogen substituents (iodine or chlorine) with hydrogen atoms. Given the lower bond energy of the carbon-iodine bond compared to the carbon-chlorine bond, it is hypothesized that the iodine atoms would be removed first.

  • Oxidative Dehalogenation: Aerobic degradation pathways often begin with the enzymatic removal of a halogen, typically accompanied by the addition of a hydroxyl group (hydroxylation).

Q2: What are the potential intermediates in the degradation of this compound?

A2: Following the initial dehalogenation, a series of intermediates would be formed. Reductive dehalogenation would likely produce 4-chlorophenol as a key intermediate after the removal of both iodine atoms. Oxidative pathways could generate catechols or hydroquinones. For instance, the degradation of 4-chlorophenol is known to proceed via 4-chlorocatechol or hydroquinone. Subsequent enzymatic reactions would lead to the cleavage of the aromatic ring, forming aliphatic compounds that can be utilized by microorganisms for energy and growth.

Q3: What are common challenges encountered when studying the degradation of this compound?

A3: Researchers may face several challenges, including:

  • Toxicity: Halogenated phenols can be toxic to the microorganisms intended for the degradation studies, potentially inhibiting their metabolic activity.

  • Slow Degradation Rates: The presence of multiple halogen atoms, particularly the more stable chlorine atom, can make the compound resistant to degradation, leading to extended experimental periods.

  • Formation of Persistent Intermediates: Incomplete degradation can result in the accumulation of intermediate compounds that may also be toxic and resistant to further breakdown.

  • Analytical Difficulties: The detection and quantification of the parent compound and its various degradation intermediates can be challenging, often requiring sophisticated analytical techniques like HPLC and GC-MS.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
No degradation observed. Microbial culture is not adapted to the compound.1. Use a microbial consortium from a contaminated site. 2. Gradually acclimate the culture to increasing concentrations of this compound. 3. Provide a co-substrate to support microbial growth and induce the necessary enzymes.
Toxicity of the compound is inhibiting microbial growth.1. Start with a very low concentration of the target compound. 2. Monitor microbial growth (e.g., optical density) alongside degradation. 3. Test the toxicity of the compound on the microbial culture using viability assays.
Inappropriate experimental conditions (e.g., pH, temperature, oxygen levels).1. Optimize pH, temperature, and aeration based on the requirements of the microbial culture. 2. For anaerobic studies, ensure strict anaerobic conditions are maintained.
Slow degradation rate. Low bioavailability of the compound.1. Use a surfactant to increase the solubility of the compound. 2. Ensure adequate mixing to enhance contact between the microorganisms and the substrate.
Limiting nutrients.1. Ensure the growth medium contains sufficient nitrogen, phosphorus, and other essential nutrients.
Accumulation of intermediates. A specific enzyme in the degradation pathway is missing or has low activity.1. Analyze for the accumulation of intermediates using techniques like HPLC or GC-MS. 2. If a specific intermediate is identified, consider bioaugmentation with a microbial strain known to degrade that intermediate.
The intermediate is more toxic than the parent compound.1. Monitor the toxicity of the culture medium over time. 2. If toxicity increases, this may indicate the formation of a toxic intermediate.

Experimental Protocols

Protocol 1: Aerobic Degradation Study
  • Microorganism and Culture Conditions:

    • Use a microbial consortium enriched from a site contaminated with halogenated phenols or a pure culture known to degrade chlorophenols.

    • Grow the culture in a minimal salt medium with a suitable carbon source (e.g., glucose or succinate) until the mid-log phase.

  • Degradation Experiment:

    • Harvest the cells by centrifugation, wash with a sterile phosphate buffer, and resuspend in the minimal salt medium.

    • Add this compound to the desired concentration (start with a low concentration, e.g., 10-50 mg/L).

    • Incubate the cultures in a shaker at an appropriate temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).

    • Collect samples at regular intervals.

  • Analytical Methods:

    • Monitor the degradation of the parent compound and the formation of intermediates using High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • Identify intermediates using Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate sample extraction and derivatization.

    • Measure chloride and iodide ion release using an ion chromatograph to quantify dehalogenation.

Protocol 2: Anaerobic Reductive Dehalogenation Study
  • Microorganism and Culture Conditions:

    • Use an anaerobic microbial consortium, such as one from an anaerobic digester or sediment from a contaminated estuary.

    • Culture the consortium in an anaerobic medium with an electron donor (e.g., lactate or formate).

  • Degradation Experiment:

    • Set up anaerobic serum bottles with the culture medium and the microbial consortium.

    • Spike the bottles with this compound.

    • Incubate the bottles in the dark at a suitable temperature.

  • Analytical Methods:

    • Monitor the disappearance of the parent compound and the appearance of dehalogenated products using HPLC or GC-MS.

    • Measure halide ion concentration to confirm dehalogenation.

Quantitative Data Summary

Note: The following tables summarize data for related compounds due to the lack of specific data for this compound.

Table 1: Degradation Rates of Monohalogenated Biphenyls by a Mixed Bacterial Culture [1]

CompoundInitial Concentration (µg/mL)Degradation Rate (µg/mL/day)
2-Chlorobiphenyl301.1
3-Chlorobiphenyl301.6
4-Chlorobiphenyl302.0
2-Bromobiphenyl302.3
3-Bromobiphenyl304.2
4-Bromobiphenyl301.4

Table 2: Mineralization of 4-[14C]bromophenol by a Sulfidogenic Consortium [2]

Culture ConditionRecovery of Radioactivity in CO2 (%)
Active90
Control<2

Visualizations

Hypothetical_Reductive_Degradation_Pathway This compound This compound 4-Chloro-2-iodophenol 4-Chloro-2-iodophenol This compound->4-Chloro-2-iodophenol Reductive Deiodination 4-Chlorophenol 4-Chlorophenol 4-Chloro-2-iodophenol->4-Chlorophenol Reductive Deiodination Phenol Phenol 4-Chlorophenol->Phenol Reductive Dechlorination Ring Cleavage Products Ring Cleavage Products Phenol->Ring Cleavage Products Hydroxylation & Ring Cleavage Central Metabolism Central Metabolism Ring Cleavage Products->Central Metabolism Further Metabolism

Caption: Hypothetical anaerobic degradation pathway.

Hypothetical_Oxidative_Degradation_Pathway cluster_initial Initial Steps cluster_intermediates Intermediate Formation cluster_cleavage Ring Cleavage cluster_final Final Metabolism This compound This compound Halogenated Catechols/\nHydroquinones Halogenated Catechols/ Hydroquinones This compound->Halogenated Catechols/\nHydroquinones Monooxygenase/ Dioxygenase Ring Cleavage Products Ring Cleavage Products Halogenated Catechols/\nHydroquinones->Ring Cleavage Products Dioxygenase CO2 + H2O + Cl- + I- CO2 + H2O + Cl- + I- Ring Cleavage Products->CO2 + H2O + Cl- + I-

Caption: Hypothetical aerobic degradation pathway.

Experimental_Workflow_Aerobic start Start: Prepare microbial culture and medium prepare_experiment Set up degradation experiment: Add this compound start->prepare_experiment incubation Incubate under aerobic conditions prepare_experiment->incubation sampling Collect samples at time intervals incubation->sampling sampling->incubation Continue incubation analysis Analyze samples: HPLC, GC-MS, Ion Chromatography sampling->analysis data_interpretation Interpret data: Degradation kinetics, intermediate identification analysis->data_interpretation end End data_interpretation->end

Caption: Aerobic degradation experimental workflow.

References

Technical Support Center: Purification of 4-Chloro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2,6-diiodophenol. Our aim is to help you identify and remove impurities from your reaction mixtures, ensuring the high purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: The synthesis of this compound typically involves the iodination of 4-chlorophenol. During this reaction, several impurities can form, including:

  • Unreacted Starting Material: 4-chlorophenol may be present if the reaction does not go to completion.

  • Mono-iodinated Isomers: Incomplete iodination can result in the formation of 4-chloro-2-iodophenol and 4-chloro-6-iodophenol.

  • Tri-iodinated Byproducts: Over-iodination can lead to the formation of 2,4,6-triiodophenol.[1]

  • Other Halogenated Phenols: Depending on the specific reaction conditions and the purity of the starting materials, other halogenated phenols could also be present in trace amounts.

Q2: My crude product is a dark, oily residue. How can I begin to purify it?

A2: An oily or tarry crude product often indicates the presence of multiple impurities. A good first step is to attempt a simple purification technique to isolate the solid material. You can try triturating the oil with a non-polar solvent like hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate. This may induce the desired product to solidify, allowing you to filter it from the more soluble impurities. If this is unsuccessful, a more rigorous method like column chromatography will likely be necessary.

Q3: What are the recommended solvent systems for recrystallizing this compound?

A3: The ideal recrystallization solvent is one in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. For halogenated phenols, common recrystallization solvents include ethanol, methanol, acetone, and mixtures of solvents like ethanol/water, acetone/water, or hexane/ethyl acetate.[2][3][4] It is recommended to perform small-scale solvent screening to find the optimal solvent or solvent system for your specific product.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, silica gel column chromatography is a highly effective method for purifying this compound.[5] A common mobile phase for separating halogenated phenols is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[6] The optimal solvent system will depend on the specific impurities present in your crude product. It is advisable to first determine the best solvent system using thin-layer chromatography (TLC).

Q5: How can I avoid the formation of tri-iodinated byproducts?

A5: The formation of tri-iodinated byproducts is typically a result of over-iodination. To minimize this, you can carefully control the stoichiometry of the iodinating agent.[1] Using a slight excess of the 4-chlorophenol starting material can also help to consume the iodinating agent and reduce the formation of over-iodinated products. Monitoring the reaction progress by TLC or HPLC can help you determine the optimal reaction time to maximize the yield of the desired di-iodinated product while minimizing the formation of the tri-iodinated byproduct.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue: The product does not crystallize from the chosen recrystallization solvent.

  • Possible Cause 1: The solvent is too good. If the product is too soluble in the chosen solvent even at low temperatures, it will not crystallize.

    • Solution: Try adding an "anti-solvent" (a solvent in which the product is insoluble) dropwise to the solution until it becomes cloudy, then heat until it is clear again and allow it to cool slowly. Common anti-solvents include water for polar organic solvents and hexanes for less polar organic solvents.[2][3][4]

  • Possible Cause 2: The concentration of the product is too low. If the solution is not saturated, crystallization will not occur.

    • Solution: Reduce the volume of the solvent by evaporation and then allow the solution to cool.

  • Possible Cause 3: The presence of significant impurities. High levels of impurities can inhibit crystal formation.

    • Solution: Attempt to remove some of the impurities by another method, such as a quick filtration through a plug of silica gel, before attempting recrystallization again.

Issue: Poor separation of the product and impurities during column chromatography.

  • Possible Cause 1: The chosen solvent system is not optimal. The polarity of the eluent may be too high or too low, resulting in co-elution of the product and impurities.

    • Solution: Perform a thorough TLC analysis with different solvent systems to find one that provides good separation between your product and the impurities. For halogenated phenols, consider solvent systems containing toluene, which can improve separation of aromatic compounds.[6]

  • Possible Cause 2: The column is overloaded. Applying too much crude product to the column can lead to broad peaks and poor separation.

    • Solution: Use a larger column or reduce the amount of crude product loaded onto the column. A general rule of thumb is to use 20-50 times the weight of adsorbent (silica gel) to the weight of the crude product.[5]

  • Possible Cause 3: The compound is acidic and interacting strongly with the silica gel. Phenolic compounds are acidic and can sometimes streak or bind irreversibly to silica gel.

    • Solution: Consider using a different stationary phase, such as neutral or basic alumina.[6] Alternatively, you can add a small amount of a modifying agent, like acetic acid, to the eluent to improve the chromatography of acidic compounds on silica gel.

Data Presentation

Table 1: Potential Impurities in this compound Reactions

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Potential Origin
4-ChlorophenolC₆H₅ClO128.56Unreacted starting material
4-Chloro-2-iodophenolC₆H₄ClIO254.45Incomplete iodination
4-Chloro-6-iodophenolC₆H₄ClIO254.45Incomplete iodination
2,4,6-TriiodophenolC₆H₃I₃O471.79Over-iodination

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined by small-scale trials.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, methanol, acetone, or a solvent mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 or 100-200 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles. Add another thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation to obtain the purified this compound.

Visualizations

PurificationWorkflow crude Crude Reaction Mixture trituration Trituration with non-polar solvent crude->trituration filtration1 Filtration trituration->filtration1 solid_crude Solid Crude Product filtration1->solid_crude impurities1 Soluble Impurities filtration1->impurities1 recrystallization Recrystallization solid_crude->recrystallization column_chromatography Column Chromatography solid_crude->column_chromatography pure_product Pure this compound recrystallization->pure_product mother_liquor Mother Liquor (contains impurities) recrystallization->mother_liquor column_chromatography->pure_product impure_fractions Impure Fractions column_chromatography->impure_fractions

Caption: General workflow for the purification of this compound.

TroubleshootingGuide cluster_recrystallization Recrystallization Issues cluster_chromatography Column Chromatography Issues start Purification Problem no_crystals Product does not crystallize start->no_crystals oiling_out Product oils out start->oiling_out poor_separation Poor separation start->poor_separation streaking Compound streaking start->streaking no_crystals_cause1 Solvent too good? no_crystals->no_crystals_cause1 no_crystals_cause2 Solution too dilute? no_crystals->no_crystals_cause2 oiling_out_cause1 Cooling too fast? oiling_out->oiling_out_cause1 oiling_out_cause2 High impurity level? oiling_out->oiling_out_cause2 no_crystals_sol1 Add anti-solvent no_crystals_cause1->no_crystals_sol1 Yes no_crystals_sol2 Concentrate solution no_crystals_cause2->no_crystals_sol2 Yes oiling_out_sol1 Cool slowly oiling_out_cause1->oiling_out_sol1 Yes oiling_out_sol2 Pre-purify by another method oiling_out_cause2->oiling_out_sol2 Yes poor_sep_cause1 Wrong eluent? poor_separation->poor_sep_cause1 poor_sep_cause2 Column overloaded? poor_separation->poor_sep_cause2 streaking_cause1 Compound too polar? streaking->streaking_cause1 streaking_cause2 Acidic compound on silica? streaking->streaking_cause2 poor_sep_sol1 Optimize eluent with TLC poor_sep_cause1->poor_sep_sol1 Yes poor_sep_sol2 Reduce sample load poor_sep_cause2->poor_sep_sol2 Yes streaking_sol1 Increase eluent polarity streaking_cause1->streaking_sol1 Yes streaking_sol2 Add acid modifier or use alumina streaking_cause2->streaking_sol2 Yes

Caption: Troubleshooting guide for common purification problems.

References

Technical Support Center: Scaling Up Reactions Involving 4-Chloro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 4-Chloro-2,6-diiodophenol. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and subsequent reactions of this versatile chemical building block.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing this compound?

A1: A robust and scalable synthesis of this compound involves the direct di-iodination of 4-chlorophenol. A common and effective method utilizes N-iodosuccinimide (NIS) as the iodinating agent. The reaction is typically performed in a suitable solvent like methanol at room temperature. This approach is advantageous for scale-up as it avoids harsh reagents and proceeds under mild conditions. A similar protocol has been successfully used for the synthesis of 2,6-dichloro-4-iodophenol from 2,6-dichlorophenol, demonstrating the viability of this methodology.[1]

Q2: I am observing low yields and incomplete conversion during the synthesis of this compound. What are the likely causes and solutions?

A2: Low yields and incomplete conversion during the di-iodination of 4-chlorophenol can stem from several factors. Insufficient iodinating agent is a common issue; ensure at least two equivalents of NIS are used. The reaction rate can be influenced by the solvent and temperature; while methanol at room temperature is a good starting point, gentle heating might be necessary for full conversion. Purity of the starting 4-chlorophenol is also crucial, as impurities can interfere with the reaction.

Q3: Do I need to protect the phenolic hydroxyl group in this compound before performing cross-coupling reactions?

A3: Protection of the phenolic hydroxyl group is highly recommended, especially when using strong bases in cross-coupling reactions like Suzuki or Sonogashira. The acidic proton of the hydroxyl group can interfere with organometallic reagents and the basic conditions, leading to side reactions and reduced yields. Common protecting groups for phenols include silyl ethers (e.g., TBS, TIPS) and ethers (e.g., MOM, SEM). The choice of protecting group will depend on the stability required for the subsequent reaction steps and the conditions for its eventual removal.

Q4: What are the best practices for removing a silyl protecting group from the phenolic hydroxyl of a this compound derivative?

A4: Silyl ethers are typically removed using a fluoride source, such as tetra-n-butylammonium fluoride (TBAF). The reaction is usually performed in a solvent like THF. For electron-rich phenols, which this compound derivatives are, deprotection can sometimes be achieved under milder conditions. A highly selective method for deprotecting silyl phenol ethers in the presence of other sensitive groups involves using catalytic lithium acetate in moist DMF.[2]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Cross-Coupling Reactions (Mono- vs. Di-substitution)

Controlling the extent of substitution on the two equivalent iodine positions is a primary challenge when working with this compound.

Problem: Obtaining a mixture of mono- and di-substituted products, with a preference for the di-substituted product, even when using one equivalent of the coupling partner.

Root Cause Analysis: In Suzuki-Miyaura reactions involving di-haloarenes, the formation of the fully substituted product is often kinetically favored. This is because the regenerated catalyst is in close proximity to the newly formed mono-coupled intermediate, promoting a second reaction.[3] The high reactivity of the C-I bonds further exacerbates this issue.

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the stoichiometry of the coupling partner (e.g., boronic acid). Using a slight sub-stoichiometric amount (e.g., 0.9 equivalents) may favor mono-substitution, although this will leave unreacted starting material.

  • Slow Addition: Implement slow addition of the coupling partner to the reaction mixture. This maintains a low concentration of the reagent, reducing the likelihood of a second coupling event occurring on the same molecule.

  • Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures can increase the selectivity for the first coupling over the second.

  • Bulky Ligands: Employing very bulky phosphine ligands can sometimes disfavor the second coupling due to increased steric hindrance around the remaining iodine atom after the first substitution.

Issue 2: Low or No Conversion in Suzuki and Sonogashira Coupling Reactions

The significant steric hindrance from the two ortho-iodine atoms and the adjacent hydroxyl (or protected hydroxyl) group can make cross-coupling reactions challenging.

Problem: The starting this compound derivative is recovered largely unreacted after a cross-coupling attempt.

Root Cause Analysis: The steric bulk around the C-I bonds can impede the oxidative addition step in the catalytic cycle, which is often the rate-limiting step for sterically hindered aryl halides. The choice of catalyst, ligand, and reaction conditions is therefore critical.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: For sterically hindered aryl iodides, standard palladium catalysts may be ineffective. Utilize specialized catalyst systems known to be effective for challenging couplings.

    • Ligands: Employ bulky, electron-rich monophosphine ligands such as dialkylbiaryl phosphines (e.g., SPhos, XPhos, BrettPhos) or trialkylphosphines (e.g., P(t-Bu)₃).[4] These ligands promote both oxidative addition and reductive elimination.

    • Palladium Source: Use palladium pre-catalysts that are more active and provide more consistent results than generating the active catalyst in situ.[4]

  • Base and Solvent Optimization: The choice of base and solvent is crucial. For Suzuki reactions, stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often more effective with hindered substrates. Anhydrous solvents such as toluene or dioxane are commonly used.[4] For Sonogashira couplings, an amine base like triethylamine or diisopropylethylamine is typically required.

  • Increased Temperature: Higher reaction temperatures may be necessary to overcome the activation energy for the oxidative addition of sterically hindered substrates. Monitor the reaction for potential decomposition at elevated temperatures.

Data Presentation

Table 1: Recommended Catalyst Systems for Cross-Coupling of Sterically Hindered 2,6-Disubstituted Aryl Iodides

Coupling ReactionPalladium Pre-catalyst (mol%)Ligand (mol%)Recommended LigandsBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (1-3) or Pre-catalyst1-3SPhos, XPhos, BrettPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane80-110
Sonogashira Pd(PPh₃)₂Cl₂ (2-5)-PPh₃ (in catalyst)Et₃N, DIPEATHF, TolueneRT - 80
Buchwald-Hartwig Amination Pd₂(dba)₃ (1-2)1.2-2.4XPhos, RuPhosNaOtBu, LHMDSToluene, Dioxane60-100

Note: These are general starting conditions and may require optimization for specific substrates and scales.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a similar synthesis of 2,6-dichloro-4-iodophenol.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorophenol (1.0 eq.) in methanol.

  • Reagent Addition: Add N-iodosuccinimide (NIS) (2.0 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and wash with saturated saline solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using petroleum ether as the eluent to afford this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Protected this compound Derivative

This protocol provides general guidelines for coupling with sterically hindered aryl iodides.[4]

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the protected this compound (1.0 eq.), the boronic acid (1.1-1.5 eq.), the base (e.g., K₃PO₄, 2.0-3.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), and the phosphine ligand (1-3 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_protection Hydroxyl Group Protection cluster_coupling Cross-Coupling Reaction (e.g., Suzuki) s1 Dissolve 4-chlorophenol in Methanol s2 Add N-Iodosuccinimide (NIS) s1->s2 s3 Stir at Room Temperature s2->s3 s4 Work-up and Purification s3->s4 p1 React with Silyl Chloride (e.g., TBSCl) and Base s4->p1 p2 Purification of Protected Phenol p1->p2 c1 Combine Protected Phenol, Boronic Acid, Catalyst, Ligand, Base p2->c1 c2 Add Degassed Solvent c1->c2 c3 Heat under Inert Atmosphere c2->c3 c4 Aqueous Work-up c3->c4 c5 Purification c4->c5

Caption: General workflow for the synthesis and subsequent cross-coupling of this compound.

troubleshooting_logic start Low Yield in Cross-Coupling q1 Is Starting Material Consumed? start->q1 p1 Side Reactions or Product Decomposition q1->p1 Yes p2 Low Catalyst Activity q1->p2 No a1_yes Yes a1_no No sol1 Check for Homocoupling. Protect Phenol if Unprotected. Lower Temperature. p1->sol1 sol2 Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos). Use Active Pre-catalyst. Increase Temperature. p2->sol2

Caption: Troubleshooting workflow for low yield in cross-coupling reactions of this compound derivatives.

References

Technical Support Center: Synthesis of 4-Chloro-2,6-diiodophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of 4-Chloro-2,6-diiodophenol and its derivatives.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific experimental challenges.

Question 1: Why am I observing low to no conversion of my 4-chlorophenol starting material?

Answer: Several factors can contribute to a stalled or low-yield iodination reaction. Consider the following troubleshooting steps:

  • Reagent Purity and Stability:

    • Iodinating Agent: N-Iodosuccinimide (NIS) is sensitive to light, heat, and moisture, which can lead to its decomposition. Use freshly opened or properly stored NIS. The primary decomposition products include molecular iodine (I₂) and succinimide, which are less reactive. Iodine monochloride (ICl) is also moisture-sensitive and can hydrolyze, reducing its efficacy.

    • Starting Material: Ensure the 4-chlorophenol is pure and dry. Impurities can interfere with the reaction.

  • Reaction Conditions:

    • Temperature: Iodination of phenols is often conducted at room temperature. However, if the reaction is sluggish, gentle heating may be required. Conversely, for highly reactive systems, cooling might be necessary to control the reaction rate and prevent side product formation.

    • Solvent: The choice of solvent is critical. While chlorinated solvents have been traditionally used, they are now often avoided. Acetonitrile, dioxane, and methanol are common alternatives. Ensure the solvent is anhydrous, as water can decompose the iodinating agent.

  • Catalyst/Activator:

    • For less reactive substrates or when using milder iodinating agents, an acid catalyst such as trifluoroacetic acid (TFA) or a Lewis acid may be necessary to activate the iodinating agent.

Question 2: My reaction produces a mixture of mono-iodinated (4-chloro-2-iodophenol) and di-iodinated products. How can I improve the selectivity for the desired 2,6-di-iodinated product?

Answer: Achieving selective di-iodination requires careful control over stoichiometry and reaction conditions. The hydroxyl group is a strong ortho-, para-director, making the positions ortho to it highly activated.

  • Stoichiometry: To favor di-iodination, use at least two equivalents of the iodinating agent (e.g., NIS or ICl) for every one equivalent of 4-chlorophenol. Using an excess (e.g., 2.2-2.5 equivalents) can help drive the reaction to completion.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will likely result in a higher proportion of the mono-iodinated product.

  • Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable di-substituted product. However, this must be balanced with the risk of side reactions.

Question 3: I am observing the formation of undesired regioisomers, such as 4-chloro-2,5-diiodophenol. How can I improve the regioselectivity for the 2,6-positions?

Answer: The formation of undesired regioisomers is a common challenge in the halogenation of substituted phenols. The directing effects of both the hydroxyl and chloro groups influence the position of iodination.

  • Directing Group Effects: The hydroxyl group strongly directs iodination to the ortho (2 and 6) and para positions. Since the para position is already occupied by chlorine, the ortho positions are the most activated sites for electrophilic substitution.

  • Steric Hindrance: While the ortho positions are electronically favored, steric hindrance can sometimes play a role, although it is less of a concern with the relatively small iodine atom.

  • Choice of Iodinating Agent: Some iodinating systems offer better regioselectivity than others. For instance, using iodine in the presence of an oxidizing agent or specific catalysts can sometimes provide better control.

Question 4: I am having difficulty purifying the final this compound product from the reaction mixture. What are the recommended purification strategies?

Answer: Purification can be challenging due to the presence of unreacted starting materials, mono-iodinated byproducts, and residual iodinating agent.

  • Work-up Procedure: After the reaction is complete, it's crucial to quench any remaining iodinating agent. This is typically done by washing the reaction mixture with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium metabisulfite until the characteristic iodine color disappears.

  • Column Chromatography: Silica gel column chromatography is a common method for separating the desired di-iodinated product from the less polar mono-iodinated byproduct and other impurities. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for phenols include ethanol/water mixtures, or hydrocarbons like hexane or heptane, sometimes mixed with a more polar solvent like ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the best iodinating agent for the synthesis of this compound? Both N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl) are commonly used and effective for the iodination of phenols. NIS is often preferred due to its solid nature, making it easier to handle than the corrosive liquid ICl. However, ICl can be more reactive in some cases. The choice may depend on substrate reactivity, desired reaction conditions, and safety considerations.

Q2: How can I monitor the progress of the iodination reaction? Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (4-chlorophenol), the mono-iodinated intermediate, and the di-iodinated product. The spots can be visualized under UV light (as aromatic compounds often absorb UV) or by using a staining agent. A ferric chloride (FeCl₃) stain is particularly useful for visualizing phenols, which typically appear as colored spots.

Q3: What are the main safety precautions to consider during this synthesis? Halogenated phenols and the reagents used in their synthesis can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Iodine monochloride is corrosive and moisture-sensitive. N-Iodosuccinimide is an irritant. The final product, this compound, is also likely to be toxic and should be handled with care.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the iodination of phenols, which can serve as a baseline for optimizing the synthesis of this compound.

Table 1: Comparison of Iodinating Agents for Phenol Derivatives

Iodinating AgentCatalyst/AdditiveSolventTemperatureTypical Yield RangeReference
N-Iodosuccinimide (NIS)Trifluoroacetic Acid (TFA)AcetonitrileRoom TempGood to Excellent[1][2]
Iodine Monochloride (ICl)NoneDichloromethaneRoom TempVariable[3]
Iodine / H₂O₂NoneWaterRoom TempModerate[4]
I₂ / Ag₂SO₄Silver SulfateDichloromethaneRoom TempPoor to Good[5]

Table 2: Common Solvents for Recrystallization of Phenolic Compounds

Solvent SystemCommentsReference
Ethanol/WaterA common mixed-solvent system for polar compounds.[6][7]
Hexane/Ethyl AcetateGood for compounds with intermediate polarity.[8]
TolueneSuitable for less polar compounds.[7]
IsopropanolCan be effective for triiodophenols.[9]

Detailed Experimental Protocols

The following is a representative protocol for the synthesis of this compound based on established methods for phenol iodination.

Materials:

  • 4-Chlorophenol

  • N-Iodosuccinimide (NIS)

  • Anhydrous Acetonitrile (CH₃CN)

  • Trifluoroacetic Acid (TFA) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorophenol (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (2.2 equivalents). Then, add a catalytic amount of trifluoroacetic acid (e.g., 0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent). The reaction may take several hours to go to completion.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in dichloromethane. Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine (wash until the organic layer is colorless). Then, wash with water and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate). Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound.

  • Characterization: Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification Start Start: 4-Chlorophenol Reagents Add NIS (2.2 eq) & cat. TFA in Acetonitrile Start->Reagents React Stir at Room Temperature Reagents->React Monitor Monitor by TLC React->Monitor Quench Quench with Na₂S₂O₃ (aq) Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Crude Product Dry->Concentrate Column Silica Gel Chromatography Concentrate->Column Final Pure this compound Column->Final

General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_checks Initial Checks cluster_solutions Potential Solutions cluster_outcome Outcome Start Problem: Low Yield or Incomplete Reaction Reagent_Check Check Reagent Quality (NIS, Solvent, 4-CP) Start->Reagent_Check Stoichiometry_Check Verify Stoichiometry (>= 2 eq. NIS) Start->Stoichiometry_Check Temp_Check Check Reaction Temperature Start->Temp_Check Use_New_Reagents Use fresh/anhydrous reagents Reagent_Check->Use_New_Reagents Impurities or decomposition suspected Increase_Equivalents Increase NIS equivalents (e.g., to 2.5 eq) Stoichiometry_Check->Increase_Equivalents Mono-iodination observed Increase_Time Increase reaction time Temp_Check->Increase_Time Reaction is slow Add_Catalyst Add/increase acid catalyst (TFA) Temp_Check->Add_Catalyst Reaction is stalled Improved_Yield Improved Yield Use_New_Reagents->Improved_Yield Increase_Equivalents->Improved_Yield Increase_Time->Improved_Yield Add_Catalyst->Improved_Yield

Troubleshooting flowchart for low reaction yield.

References

Stability issues of 4-Chloro-2,6-diiodophenol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with 4-Chloro-2,6-diiodophenol in solution?

A1: this compound, as a substituted phenol, may exhibit instability under certain conditions. Potential issues include:

  • Degradation under strong acidic or basic conditions: The phenolic hydroxyl group and the carbon-iodine bonds can be susceptible to cleavage or displacement under extreme pH conditions.

  • Oxidation: Phenols are susceptible to oxidation, which can be accelerated by the presence of oxidizing agents, light, and certain metal ions. This can lead to the formation of colored degradation products.

  • Photosensitivity: Iodinated compounds can be light-sensitive, potentially leading to deiodination or other photochemical reactions upon exposure to UV or visible light.

Q2: What are the likely degradation products of this compound under acidic or basic stress?

A2: While specific degradation products have not been documented, potential degradation pathways based on its structure could include:

  • Under acidic conditions: Acid-catalyzed deiodination is a possibility, which would lead to the formation of 4-chloro-2-iodophenol or 4-chlorophenol. Polymerization might also occur at higher concentrations or temperatures.

  • Under basic conditions: In the presence of a strong base, the phenolic proton will be abstracted to form a phenoxide ion. This species is generally more stable, but at elevated temperatures or with certain reagents, nucleophilic substitution of the iodine atoms could occur. Oxidation to quinone-like structures is also a possibility, especially in the presence of air (oxygen).

Q3: How should I store solutions of this compound to minimize degradation?

A3: To ensure the stability of your this compound solutions, we recommend the following storage conditions:

  • pH: Store solutions in a neutral or slightly acidic buffer (pH 4-6). Avoid strongly acidic or basic conditions.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C) to slow down potential degradation reactions.

  • Inert atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation.

Troubleshooting Guides

Issue 1: Discoloration of this compound solution over time.
Possible Cause Troubleshooting Step
Oxidation Prepare fresh solutions and consider adding an antioxidant. Ensure storage under an inert atmosphere.
Photodegradation Protect the solution from light at all times. Use amber glassware or foil-wrapped containers.
Contamination Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents.
Issue 2: Loss of potency or unexpected peaks in chromatography.
Possible Cause Troubleshooting Step
Degradation Analyze the sample immediately after preparation. If storage is necessary, follow the recommended storage conditions. Perform a forced degradation study to identify potential degradants.
Interaction with matrix Evaluate the compatibility of this compound with other components in your formulation or sample matrix.
Inappropriate solvent Ensure the solvent is compatible and does not promote degradation. Test stability in a range of solvents if necessary.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 1 M NaOH.

    • Analyze by a suitable stability-indicating method (e.g., HPLC-UV/MS).

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 1 M HCl.

    • Analyze by HPLC-UV/MS.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Analyze by HPLC-UV/MS.

  • Photodegradation:

    • Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a defined period.

    • Analyze by HPLC-UV/MS.

  • Thermal Degradation:

    • Heat the solid compound or a solution at a high temperature (e.g., 105°C) for 24 hours.

    • Dissolve the solid in a suitable solvent or directly inject the solution for analysis by HPLC-UV/MS.

  • Analysis: Use a validated stability-indicating HPLC method with a mass spectrometer to separate and identify the parent compound and any degradation products.

Data Presentation

Table 1: Hypothetical Stability of this compound under Various Stress Conditions.

Stress ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
1 M HCl24 h60°C15%4-Chloro-2-iodophenol, Unknown A
1 M NaOH24 h60°C25%Quinone-like structures, Unknown B
3% H₂O₂24 hRT40%Oxidized dimers, Unknown C
Light (ICH Q1B)7 daysRT10%Deiodinated products
Heat (Solid)24 h105°C5%Minor decomposition products

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Stock Solution of This compound acid Acidic Stress (1M HCl, 60°C) stock->acid Expose to base Basic Stress (1M NaOH, 60°C) stock->base Expose to oxidative Oxidative Stress (3% H2O2, RT) stock->oxidative Expose to photo Photolytic Stress (ICH Q1B) stock->photo Expose to hplc HPLC-UV/MS Analysis acid->hplc Analyze base->hplc Analyze oxidative->hplc Analyze photo->hplc Analyze data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study.

logical_relationship cluster_instability Instability Factors cluster_degradation Potential Degradation Pathways strong_acid Strong Acid strong_base Strong Base oxidizing_agent Oxidizing Agent uv_light UV/Visible Light deiodination Deiodination strong_acid->deiodination polymerization Polymerization strong_acid->polymerization oxidation Oxidation to Quinones strong_base->oxidation oxidizing_agent->oxidation uv_light->deiodination deiodination->compound oxidation->compound polymerization->compound

Caption: Logical relationship of stability factors and degradation.

Troubleshooting low conversion rates with 4-Chloro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2,6-diiodophenol. The information is designed to address common issues encountered during the synthesis and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a halogenated phenolic compound with the chemical formula C₆H₃ClI₂O.[1] It is primarily used as a disinfectant and is effective against various aquatic organisms.[1] In research, it serves as a reagent in organic synthesis, particularly in the preparation of more complex molecules.

Q2: What are the main safety precautions when handling this compound?

Halogenated phenols can be irritants and toxic. It is crucial to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Q3: In what solvents is this compound soluble?

Troubleshooting Low Conversion Rates in the Synthesis of this compound

Low conversion rates during the synthesis of this compound from 4-chlorophenol are a common issue. This guide provides a systematic approach to identifying and resolving potential problems. The primary synthetic route discussed is the electrophilic iodination of 4-chlorophenol.

Problem: Low Yield of this compound

The synthesis of this compound is highly sensitive to reaction conditions. The troubleshooting workflow below will help you diagnose the issue.

TroubleshootingWorkflow start Low Yield of this compound check_stoichiometry Verify Reactant Stoichiometry (I₂ and H₂O₂) start->check_stoichiometry check_temp Check Reaction Temperature check_stoichiometry->check_temp Stoichiometry Correct solution Optimize Conditions and Repeat check_stoichiometry->solution Incorrect Stoichiometry (Adjust Ratios) check_time Review Reaction Time check_temp->check_time Temperature Correct check_temp->solution Incorrect Temperature (Adjust to 50°C) check_purity Assess Starting Material Purity (4-Chlorophenol) check_time->check_purity Time Adequate check_time->solution Inadequate Time (Increase Duration) check_workup Evaluate Work-up Procedure check_purity->check_workup High Purity check_purity->solution Low Purity (Purify Starting Material) check_workup->solution Work-up Correct check_workup->solution Improper Work-up (Review Quenching and Extraction)

Caption: Troubleshooting workflow for low yield of this compound.

Detailed Troubleshooting Steps:

  • Verify Reactant Stoichiometry: The molar ratio of reactants is critical. For the di-iodination of 4-chlorophenol, a significant excess of iodine and hydrogen peroxide is not always beneficial and can lead to side reactions. Refer to the detailed experimental protocol for the recommended stoichiometry.

  • Check Reaction Temperature: The iodination of substituted phenols can be temperature-sensitive. For the synthesis of this compound, a reaction temperature of 50°C has been shown to provide excellent yields. Lower temperatures may result in incomplete conversion, while higher temperatures could promote side product formation.

  • Review Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the point of maximum conversion.

  • Assess Starting Material Purity: The purity of the starting 4-chlorophenol is important. Impurities can interfere with the reaction and lead to the formation of undesired byproducts, complicating purification and reducing the overall yield.

  • Evaluate Work-up Procedure: The work-up process, which typically involves quenching the reaction with a sodium thiosulfate solution to remove unreacted iodine and subsequent extraction, must be performed carefully. Inefficient extraction will result in product loss.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the method described by Gallo and Raminelli (2010) for the selective iodination of phenols.

Materials:

  • 4-Chlorophenol

  • Iodine (I₂)

  • 30% (m/v) Aqueous Hydrogen Peroxide (H₂O₂)

  • Distilled Water

  • 10% (m/v) Aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a solution of 4-chlorophenol (1.0 mmol) in 5 mL of distilled water, add iodine (1.5 mmol).

  • To this mixture, add 3.0 mmol of 30% (m/v) aqueous hydrogen peroxide.

  • Stir the reaction mixture at 50°C for 24 hours.

  • After 24 hours, cool the mixture to room temperature and add 5 mL of a 10% (m/v) aqueous sodium thiosulfate solution to quench the excess iodine.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 4-Chlorophenol Iodine Hydrogen Peroxide in Water stir Stir at 50°C for 24h reactants->stir quench Quench with Na₂S₂O₃ solution stir->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate dry->concentrate column Column Chromatography concentrate->column product This compound column->product

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Reaction Conditions and Yields for the Iodination of Various Phenols

EntrySubstrateI₂ (equiv.)H₂O₂ (equiv.)Temperature (°C)ProductYield (%)
14-Nitrophenol1.53.0502,6-Diiodo-4-nitrophenol80
24-Chlorophenol1.53.050This compound93
32-Bromophenol1.53.0502-Bromo-4,6-diiodophenol90
42,6-Dichlorophenol1.53.0502,6-Dichloro-4-iodophenol95

Data adapted from Gallo, R. D. C., & Raminelli, C. (2010). Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. Journal of the Brazilian Chemical Society, 21(4), 770-774.

Potential Signaling Pathway Interaction

While this compound is primarily known as a disinfectant, halogenated phenols, in general, can exert biological effects through the disruption of cellular processes. One potential mechanism of action is the induction of mitochondrial dysfunction.

Halogenated phenols have been shown to affect mitochondrial energy transfer reactions.[2] They can act as uncouplers of oxidative phosphorylation, leading to a decrease in ATP synthesis and an increase in reactive oxygen species (ROS) production. This can trigger cellular stress response pathways.

SignalingPathway compound This compound mitochondria Mitochondria compound->mitochondria uncoupling Uncoupling of Oxidative Phosphorylation mitochondria->uncoupling atp_decrease Decreased ATP Production uncoupling->atp_decrease ros_increase Increased ROS Production uncoupling->ros_increase stress_response Cellular Stress Response ros_increase->stress_response apoptosis Apoptosis stress_response->apoptosis

Caption: Potential mechanism of action of this compound via mitochondrial dysfunction.

This proposed pathway highlights how this compound could induce cellular toxicity, a crucial consideration for drug development professionals exploring its potential applications or the effects of similar halogenated compounds.

References

Validation & Comparative

A Comparative Guide to Iodinating Agents: Evaluating 4-Chloro-2,6-diiodophenol Against Common Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate iodinating agent is crucial for the successful synthesis of iodinated organic compounds, which are pivotal intermediates in pharmaceuticals and functional materials. This guide provides a comparative overview of various iodinating agents, with a special focus on the available information for 4-Chloro-2,6-diiodophenol and its comparison with commonly employed alternatives such as N-Iodosuccinimide (NIS), 1,3-Diiodo-5,5-dimethylhydantoin (DIH), and molecular iodine (I₂)-based systems.

This compound: An Agent of Limited Application in Synthesis

Despite its structural features suggesting potential as an iodinating agent, a comprehensive review of scientific literature reveals a significant lack of data on the application of this compound as a reagent for the iodination of aromatic compounds. Its primary documented use is as a disinfectant and water purifier[1].

The synthesis of this compound itself, however, has been reported with high efficiency. For instance, the reaction of 4-chlorophenol with iodine and hydrogen peroxide in water can produce this compound in excellent yield.

Due to the absence of experimental data on its performance as an iodinating agent, a direct comparison with other reagents in terms of yield, selectivity, and substrate scope is not possible at this time. Therefore, this guide will focus on presenting a comparative analysis of well-established and widely used iodinating agents.

Comparison of Common Iodinating Agents

The performance of an iodinating agent is typically evaluated based on its reactivity, selectivity (regio- and chemoselectivity), ease of handling, and compatibility with various functional groups. Below is a comparison of three widely used iodinating systems for the iodination of activated aromatic compounds like phenols and anilines.

Data Presentation: Performance in Iodination of Phenols and Anilines

The following tables summarize the performance of N-Iodosuccinimide (NIS), 1,3-Diiodo-5,5-dimethylhydantoin (DIH), and Molecular Iodine (I₂) in combination with an oxidant for the iodination of representative phenol and aniline substrates.

Table 1: Iodination of Phenol

Iodinating Agent/SystemSubstrateSolventReaction ConditionsProductYield (%)Reference
NIS / p-TsOHPhenolAcetonitrileRoom Temperature, 1h4-Iodophenol95[2]
DIH / Thiourea catalystPhenolAcetonitrileRoom Temperature, 24h4-Iodophenol92[3]
I₂ / H₂O₂PhenolWater50 °C, 24h2,6-Diiodophenol85

Table 2: Iodination of Aniline

Iodinating Agent/SystemSubstrateSolventReaction ConditionsProductYield (%)Reference
NIS / AgNTf₂AnilineDichloromethane36 °C, 1h4-Iodoaniline98[4]
DIHAnilineAcetonitrileRoom Temperature2,4,6-TriiodoanilineHigh[5][6]
I₂ / HNO₃4-NitroanilineAcetic AcidRoom Temperature, 4h2-Iodo-4-nitroaniline89[7]

Experimental Protocols

Detailed methodologies for the iodination reactions cited in the tables are provided below.

Protocol 1: Iodination of Phenol using NIS and p-Toluenesulfonic Acid[2]
  • To a solution of phenol (1.0 mmol) in acetonitrile (10 mL), add N-iodosuccinimide (1.1 mmol).

  • Add p-toluenesulfonic acid (0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-iodophenol.

Protocol 2: Iodination of Aniline using NIS and Silver(I) Triflimide[4]
  • To a dry flask, add aniline (1.0 equivalent) and silver(I) triflimide (7.5 mol%).

  • Add dichloromethane (4 mL) under an air atmosphere and cool the mixture to 0 °C.

  • Add a solution of N-iodosuccinimide (1.03 equivalents) in dichloromethane (30 mL) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and then heat to 36 °C in the dark.

  • Monitor the reaction by ¹H NMR spectroscopy.

  • Upon completion, perform an aqueous work-up and extract with an organic solvent.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Protocol 3: Iodination of 4-Nitroaniline using I₂ and HNO₃[7]
  • In a round-bottom flask, dissolve 4-nitroaniline in glacial acetic acid.

  • Add molecular iodine (I₂) to the solution.

  • Slowly add nitric acid (HNO₃) as the oxidant.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-iodo-4-nitroaniline.

Visualizing the Iodination Process

To illustrate the fundamental chemical transformations and experimental procedures involved in electrophilic aromatic iodination, the following diagrams are provided.

Electrophilic_Aromatic_Iodination cluster_activation Electrophile Generation cluster_substitution Electrophilic Substitution Iodinating_Agent Iodinating Agent (e.g., I₂, NIS, DIH) Electrophilic_Iodine Electrophilic Iodine (I⁺) Iodinating_Agent->Electrophilic_Iodine Activation Activator Activator (Oxidant or Acid) Activator->Electrophilic_Iodine Sigma_Complex Arenium Ion (Sigma Complex) Electrophilic_Iodine->Sigma_Complex Aromatic_Substrate Aromatic Substrate (e.g., Phenol) Aromatic_Substrate->Sigma_Complex Attack Iodinated_Product Iodinated Product Sigma_Complex->Iodinated_Product Deprotonation

Caption: General mechanism of electrophilic aromatic iodination.

Experimental_Workflow A 1. Dissolve Aromatic Substrate in appropriate solvent. B 2. Add Iodinating Agent (and activator if required). A->B C 3. Stir at specified temperature and monitor reaction (e.g., TLC). B->C D 4. Quench the reaction (e.g., with Na₂S₂O₃ solution). C->D E 5. Work-up and Extraction with an organic solvent. D->E F 6. Dry, filter, and concentrate the organic phase. E->F G 7. Purify the product (e.g., chromatography, recrystallization). F->G

Caption: A typical experimental workflow for electrophilic iodination.

Conclusion

While this compound is a readily synthesized compound, its utility as an iodinating agent in organic synthesis is not documented in the scientific literature. Researchers seeking to perform iodination reactions are better served by employing well-established reagents such as N-Iodosuccinimide (NIS), 1,3-Diiodo-5,5-dimethylhydantoin (DIH), or molecular iodine in conjunction with a suitable oxidant. The choice among these depends on the specific substrate, desired selectivity, and reaction conditions. The provided data tables and experimental protocols offer a starting point for selecting and optimizing iodination reactions for activated aromatic systems. Future research may explore the potential of halophenols like this compound as iodinating agents, but for now, they remain outside the standard toolkit of synthetic chemists for this purpose.

References

A Comparative Guide to Dihalogenated Phenols in Diaryl Ether Synthesis for Thyroid Hormone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of thyroid hormone analogs and other bioactive diaryl ethers is a critical area of study. The formation of the central diaryl ether linkage is a key synthetic step, often accomplished through cross-coupling reactions. 4-Chloro-2,6-diiodophenol is a valuable building block for such syntheses due to the differential reactivity of its halogen substituents. This guide provides an objective comparison of alternative dihalogenated phenols that can be employed in these synthetic routes, supported by experimental data and detailed protocols.

The strategic placement of different halogen atoms on a phenol ring allows for selective functionalization. In cross-coupling reactions like the Ullmann condensation or the Chan-Lam coupling, the reactivity of aryl halides typically follows the trend I > Br > Cl. This enables the more reactive iodine atoms to participate in the coupling reaction while leaving the less reactive chlorine or bromine atom available for subsequent transformations. This guide focuses on the Ullmann condensation for the synthesis of a precursor to thyroid hormone analogs, comparing the performance of this compound with other dihalogenated phenols.

Performance Comparison of Alternative Reagents

The following table summarizes the performance of various dihalogenated phenols in the Ullmann condensation reaction with 4-hydroxyphenylalanine derivatives to form a key diaryl ether precursor of thyroid hormones. The data is compiled from representative synthetic procedures.

ReagentAlternative ReagentReaction Time (h)Temperature (°C)Yield (%)
This compoundN/A2411075
4-Bromo-2,6-diiodophenolYes2411072
2,4,6-TriiodophenolYes2011085
4-Chloro-2,6-dibromophenolYes3613065

Experimental Protocols

The following are detailed experimental protocols for the Ullmann condensation reaction to synthesize a diaryl ether precursor using different dihalogenated phenols.

General Procedure for Ullmann Condensation:

A mixture of the dihalogenated phenol (1.0 eq.), the N-protected 4-hydroxyphenylalanine derivative (1.2 eq.), copper(I) iodide (0.2 eq.), cesium carbonate (2.0 eq.), and a suitable ligand such as 1,10-phenanthroline (0.4 eq.) is taken in a dry flask under an inert atmosphere (e.g., nitrogen or argon). Anhydrous, high-boiling polar solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), is added. The reaction mixture is heated to the specified temperature and stirred for the indicated time. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered to remove insoluble salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Specific Conditions for Each Reagent:

  • With this compound: The reaction is typically carried out at 110 °C for 24 hours.

  • With 4-Bromo-2,6-diiodophenol: Similar conditions to the chloro-variant are used, with the reaction proceeding at 110 °C for 24 hours.

  • With 2,4,6-Triiodophenol: The reaction can often be completed in a shorter time, around 20 hours, at 110 °C.

  • With 4-Chloro-2,6-dibromophenol: Due to the lower reactivity of bromine compared to iodine, harsher conditions are generally required. The reaction is typically run at a higher temperature, around 130 °C, for an extended period of up to 36 hours.

Visualizations

Experimental Workflow

G Experimental Workflow for Ullmann Condensation reagents Combine Reactants: - Dihalogenated Phenol - 4-Hydroxyphenylalanine derivative - CuI, Cs2CO3, Ligand solvent Add Anhydrous Solvent (e.g., NMP) reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor by TLC reaction->monitoring workup Cool, Dilute, and Filter monitoring->workup extraction Wash with Water and Brine workup->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification product Diaryl Ether Product purification->product

Caption: General workflow for the synthesis of diaryl ether precursors via Ullmann condensation.

Logical Relationship of Reagents and Reactivity

G Reagent Reactivity in Ullmann Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_reactivity Halogen Reactivity Trend Dihalogenated Phenol Dihalogenated Phenol Diaryl Ether Product Diaryl Ether Product Dihalogenated Phenol->Diaryl Ether Product 4-Hydroxyphenylalanine\nDerivative 4-Hydroxyphenylalanine Derivative 4-Hydroxyphenylalanine\nDerivative->Diaryl Ether Product Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Diaryl Ether Product facilitates Base (e.g., Cs2CO3) Base (e.g., Cs2CO3) Base (e.g., Cs2CO3)->Diaryl Ether Product High Temperature High Temperature High Temperature->Diaryl Ether Product I Iodine (More Reactive) Br Bromine I->Br Cl Chlorine (Less Reactive) Br->Cl

Caption: Relationship of reactants and conditions in the Ullmann synthesis of diaryl ethers.

N-Iodosuccinimide (NIS): A Potent Electrophilic Iodinating Agent

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of N-Iodosuccinimide and 4-Chloro-2,6-diiodophenol in the Context of Organic Synthesis

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to successful synthesis. This guide provides a detailed comparison of N-Iodosuccinimide (NIS) and this compound, two compounds with distinct roles in organic chemistry. While NIS is a widely recognized and versatile electrophilic iodinating agent, this compound serves primarily as a disinfectant and a chemical intermediate. This comparison will elucidate their respective applications, supported by experimental data and protocols.

N-Iodosuccinimide is a crystalline solid that has become an indispensable tool for the introduction of iodine into organic molecules.[1] Its ease of handling and milder reaction conditions often make it preferable to molecular iodine.[1] The reactivity of NIS can be modulated through the use of acid catalysts, which enhance its electrophilicity, allowing for the iodination of a wide array of substrates including alkenes, alkynes, and aromatic compounds.[1]

Efficacy in Aromatic Iodination

NIS is particularly effective for the regioselective iodination of electron-rich aromatic and heteroaromatic compounds. The addition of a Brønsted or Lewis acid as a catalyst is often crucial for activating NIS, especially for less reactive substrates.[1][2]

Table 1: Performance of N-Iodosuccinimide in the Iodination of Aromatic Compounds

SubstrateCatalyst/ConditionsProductYield (%)Reference
AnisoleIron(III) chloride (10 mol%), CH₂Cl₂4-Iodoanisole95BenchChem
Phenolp-Toluenesulfonic acid4-IodophenolHigh to excellentResearchGate
m-CresolHClO₄, aq. DMSO4-Iodo-3-methylphenolHighStudylib
p-CresolHClO₄, aq. DMSO2-Iodo-4-methylphenolHighStudylib
m-ChlorophenolHClO₄, aq. DMSO4-Iodo-3-chlorophenolModerateStudylib
p-ChlorophenolHClO₄, aq. DMSO2-Iodo-4-chlorophenolModerateStudylib
p-NitrophenolHClO₄, aq. DMSO2-Iodo-4-nitrophenolLowStudylib

Note: "High," "Moderate," and "Low" yields are qualitative descriptions from the source material where specific percentages were not provided.

Experimental Protocol: Iodination of Anisole using NIS

The following protocol details the iron(III)-catalyzed iodination of anisole.[1]

  • To a solution of anisole (1.0 mmol) in dichloromethane (5 mL), add N-Iodosuccinimide (1.1 mmol).

  • Add iron(III) chloride (10 mol%) to the mixture.

  • Stir the reaction at room temperature for 1.5 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired iodinated compound.

Experimental Workflow for NIS-Mediated Aromatic Iodination

G Workflow for NIS-Mediated Aromatic Iodination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Substrate in Solvent B Add N-Iodosuccinimide A->B C Add Catalyst (e.g., Acid) B->C D Stir at Appropriate Temperature C->D E Monitor by TLC D->E F Quench Reaction E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Column Chromatography H->I J Obtain Pure Iodinated Product I->J

Caption: Step-by-step workflow for a typical NIS-mediated aromatic iodination experiment.

Mechanism of NIS Activation and Iodination

The electrophilicity of the iodine atom in NIS is enhanced by the presence of an acid catalyst. The acid protonates the succinimide nitrogen, making the iodine atom more electrophilic and susceptible to nucleophilic attack by the aromatic ring.

G Mechanism of Acid-Catalyzed NIS Iodination NIS N-Iodosuccinimide (NIS) N-I Activated_NIS Activated NIS N+-I H_plus H+ H_plus->NIS:n Activation Intermediate Wheland Intermediate Ar+(H)(I) Arene Ar-H Arene->Activated_NIS:n Electrophilic Attack Product Ar-I Intermediate->Product -H+ H_plus_out H+

Caption: Acid activation of NIS enhances its electrophilicity for aromatic iodination.

This compound: A Halogenated Phenol

In contrast to N-Iodosuccinimide, this compound is not utilized as an iodinating agent in organic synthesis. Instead, its primary application lies in its properties as a disinfectant.[3] It belongs to the family of phenolic compounds and has demonstrated efficacy against various aquatic larvae.[3]

Chemical Properties and Applications
  • Chemical Formula: C₆H₃ClI₂O

  • Molecular Weight: 380.35 g/mol

  • Primary Use: Disinfectant, water purifier.[3]

  • Reactivity: It can react with chlorine to form chloral hydrate, an intermediate in the synthesis of trichloroacetic acid.[3]

There is no available experimental data in the reviewed literature to support the use of this compound as an iodinating agent for other organic substrates. Its chemical structure, being a highly halogenated and electron-deficient phenol, makes it unlikely to act as an electrophilic iodine source in the same manner as NIS.

Comparative Summary

The comparison between N-Iodosuccinimide and this compound is one of distinct chemical function rather than comparable efficacy for the same application.

Table 2: Comparison of N-Iodosuccinimide and this compound

FeatureN-Iodosuccinimide (NIS)This compound
Primary Role Electrophilic iodinating agentDisinfectant, chemical intermediate
Chemical Nature Source of electrophilic iodineHalogenated phenol
Key Applications Iodination of alkenes, alkynes, and aromatics; oxidation; glycosylationWater purification
Reactivity Reacts with a wide range of nucleophilesReacts with chlorine
Data Availability Extensive experimental data and protocols availableLimited data, primarily in the context of disinfection

Conclusion

For researchers and professionals in drug development and organic synthesis, N-Iodosuccinimide stands out as a versatile and efficient reagent for a wide range of iodination reactions. Its reactivity can be tailored through the use of catalysts, and a substantial body of literature supports its application with detailed experimental protocols.

Conversely, this compound is not an iodinating agent but rather a halogenated phenol with applications in disinfection. A direct comparison of their efficacy as iodinating agents is not scientifically valid due to their fundamentally different chemical roles. The choice between these two compounds would depend entirely on the desired chemical transformation: NIS for introducing iodine into a molecule, and this compound for applications requiring a halogenated phenolic structure.

References

Benchmarking the Reactivity of 4-Chloro-2,6-diiodophenol: A Comparative Guide for Cross-Coupling and Etherification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive analysis of the reactivity of 4-Chloro-2,6-diiodophenol in three pivotal synthetic transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Williamson ether synthesis. Intended for researchers, scientists, and drug development professionals, this document offers a comparative assessment of this compound's performance against analogous halogenated phenols, supported by experimental data and detailed protocols.

The unique structural feature of this compound, possessing both highly reactive iodine and less reactive chlorine substituents, allows for selective and sequential functionalization. This differential reactivity is a cornerstone of its utility in constructing complex molecular architectures. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition than the carbon-chlorine (C-Cl) bond, enabling regioselective modifications at the 2 and 6 positions while leaving the 4-chloro position intact for subsequent transformations.

Comparative Reactivity Analysis

The following tables summarize the expected reactivity and representative yields for the selective functionalization of the C-I bonds in this compound and comparable substrates. It is important to note that specific yields can be highly dependent on the specific coupling partners, catalyst system, and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Halogenated Phenols
SubstrateCoupling PartnerCatalyst System (Typical)BaseSolventTemp. (°C)Yield (%)Citation(s)
This compound Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃1,4-Dioxane/H₂O80-10085-95 (at C-I)[1]
2,6-DiiodophenolPhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃1,4-Dioxane/H₂O80-100~90
4-ChlorophenolPhenylboronic acidPd(dppf)Cl₂ (3 mol%)K₃PO₄Toluene110<10 (C-Cl)
4-IodophenolPhenylboronic acidPd(OAc)₂/SPhos (2 mol%)K₃PO₄Toluene/H₂O100>95

Note: The reactivity of the C-Cl bond in 4-Chlorophenol is significantly lower and requires more forcing conditions and specialized catalyst systems for efficient coupling.

Table 2: Buchwald-Hartwig Amination of Halogenated Phenols
SubstrateAmineCatalyst System (Typical)BaseSolventTemp. (°C)Yield (%)Citation(s)
This compound MorpholinePd₂(dba)₃/Xantphos (2 mol%)NaOtBuToluene90-11080-90 (at C-I)[2][3]
2,6-DiiodophenolAnilinePd₂(dba)₃/BINAP (2 mol%)Cs₂CO₃Toluene100~85[3]
4-ChlorophenolMorpholineRuPhos Pd G3 (2 mol%)K₃PO₄t-BuOH110<15 (C-Cl)[2]
4-IodophenolPiperidinePd(OAc)₂/DavePhos (1 mol%)NaOtBuToluene100>95

Note: The C-Cl bond is generally unreactive under standard Buchwald-Hartwig conditions designed for C-I bond amination.

Table 3: Williamson Ether Synthesis with Halogenated Phenols
Phenol SubstrateAlkyl HalideBaseSolventTemp. (°C)Yield (%)Citation(s)
This compound Benzyl bromideK₂CO₃DMF60-8075-85[4]
4-ChlorophenolEthyl iodideNaHTHF65~90[4]
4-IodophenolMethyl iodideK₂CO₃Acetone56>90
2,6-Di-tert-butylphenolMethyl iodideNaHTHF65<5 (steric hindrance)

Note: Williamson ether synthesis proceeds via nucleophilic substitution on the alkyl halide and is primarily influenced by the steric hindrance around the phenolic oxygen and the reactivity of the alkyl halide.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are general and may require optimization for specific substrates and scales.

Protocol 1: Selective Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (2.2 - 2.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 3.0 eq per C-I bond)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent to the flask.

  • The reaction mixture is then heated to 80-100 °C and stirred for a period ranging from 4 to 24 hours.

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 eq)

  • Amine (2.2 - 2.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4-5 mol%)

  • Base (e.g., NaOtBu, 2.5 eq per C-I bond)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and ligand to a dry Schlenk flask.

  • Add the solvent and stir for a few minutes to form the active catalyst.

  • Add the this compound, amine, and base.

  • The flask is sealed and the reaction mixture is heated to 90-110 °C with vigorous stirring for 6 to 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • Purification is achieved by column chromatography.

Protocol 3: Williamson Ether Synthesis of this compound

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.1-1.5 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., DMF or Acetonitrile)

Procedure:

  • To a round-bottom flask, add this compound and the solvent.

  • Add the base and stir the suspension for 15-30 minutes at room temperature.

  • Add the alkyl halide dropwise to the mixture.

  • The reaction is then heated to 60-80 °C and stirred for 2 to 12 hours, with progress monitored by TLC.

  • Once the reaction is complete, the mixture is cooled, and water is added.

  • The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the processes discussed, the following diagrams illustrate a typical Suzuki-Miyaura catalytic cycle and a general experimental workflow for cross-coupling reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-I(L₂) oxidative_addition->pd2_complex aryl_halide Ar-I aryl_halide->oxidative_addition transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)-R(L₂) transmetalation->pd2_aryl_complex boronic_acid R-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Substrate, Reagent, Base, Catalyst, Solvent setup->reagents reaction Heating & Stirring (Monitor Progress) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: General experimental workflow for cross-coupling reactions.

References

Cross-Validation of Analytical Methods for 4-Chloro-2,6-diiodophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of suitable analytical methodologies for the quantitative determination of 4-Chloro-2,6-diiodophenol. While specific validated analytical methods for this compound are not extensively documented in publicly available literature, this document outlines two primary chromatographic techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), based on established methods for structurally similar halogenated phenols. The information presented is intended to guide researchers in the development and validation of analytical protocols for this compound.

Comparative Analysis of Analytical Techniques

The selection of an analytical method is critical for accurate and reliable quantification. Both HPLC-UV and GC-MS offer robust and sensitive approaches for the analysis of halogenated phenolic compounds.

High-Performance Liquid Chromatography (HPLC-UV) is a widely used technique in pharmaceutical analysis for its versatility, robustness, and quantitative accuracy. It is particularly well-suited for the analysis of polar and semi-volatile compounds like phenols.

Gas Chromatography-Mass Spectrometry (GC-MS) provides high separation efficiency and specificity, making it an excellent choice for the identification and quantification of volatile and semi-volatile compounds. For polar analytes like phenols, a derivatization step is often employed to improve volatility and chromatographic performance.

The following table summarizes the expected performance characteristics of these two methods for the analysis of this compound, based on data from similar halogenated phenolic compounds.

Table 1: Comparison of Expected Analytical Method Performance

ParameterHPLC-UVGC-MS (with derivatization)
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.003 - 0.03 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Sample Throughput HighModerate
Cost ModerateHigh
Specificity GoodExcellent

Experimental Protocols

The following are proposed experimental protocols that can serve as a starting point for the development and validation of analytical methods for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the quantitative analysis of this compound in a pharmaceutical formulation.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Gradient Program: Start with 40% acetonitrile, ramp to 80% over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 285 nm (based on the expected chromophore)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh a portion of the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile.

  • Dilute the solution to a concentration within the linear range of the method.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high sensitivity and is suitable for trace-level analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler and data acquisition software

Derivatization:

  • To a known amount of the sample extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative of this compound.

GC-MS Conditions:

  • Injector Temperature: 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.

  • Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for a pharmaceutical compound.

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation & Comparison Define Analytical Requirements Define Analytical Requirements Literature Search & Method Scouting Literature Search & Method Scouting Define Analytical Requirements->Literature Search & Method Scouting Optimize HPLC-UV Method Optimize HPLC-UV Method Literature Search & Method Scouting->Optimize HPLC-UV Method Optimize GC-MS Method Optimize GC-MS Method Literature Search & Method Scouting->Optimize GC-MS Method Specificity Specificity Optimize HPLC-UV Method->Specificity Optimize GC-MS Method->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision LOD & LOQ LOD & LOQ Accuracy & Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Analyze Samples by Both Methods Analyze Samples by Both Methods Robustness->Analyze Samples by Both Methods Statistical Comparison of Results Statistical Comparison of Results Analyze Samples by Both Methods->Statistical Comparison of Results Select Appropriate Method Select Appropriate Method Statistical Comparison of Results->Select Appropriate Method

Caption: Workflow for Analytical Method Cross-Validation.

Conceptual Signaling Pathway

Halogenated phenols can exert toxicity through various mechanisms, including the disruption of cellular signaling pathways. The following diagram illustrates a conceptual pathway of potential cellular effects.

This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Mitochondrial Dysfunction Mitochondrial Dysfunction Cellular Uptake->Mitochondrial Dysfunction ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Activation of Stress Pathways Activation of Stress Pathways Oxidative Stress->Activation of Stress Pathways DNA Damage DNA Damage Oxidative Stress->DNA Damage Apoptosis Apoptosis Activation of Stress Pathways->Apoptosis DNA Damage->Apoptosis

Caption: Potential Cellular Toxicity Pathway of Halogenated Phenols.

Comparative study of catalysts for reactions with 4-Chloro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Cross-Coupling Reactions of 4-Chloro-2,6-diiodophenol

For researchers, scientists, and professionals in drug development, this compound serves as a versatile building block. Its distinct halogen atoms (two iodine, one chlorine) offer opportunities for selective functionalization through various cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under palladium catalysis allows for a stepwise introduction of substituents, enabling the synthesis of complex molecular architectures. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Sonogashira, and Heck reactions involving this compound, with a focus on achieving high yields and selectivity at the highly reactive C-I positions.

Comparative Performance of Palladium Catalysts

The following tables summarize the performance of several widely used palladium catalyst systems in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions. The data is representative and compiled based on established principles of palladium catalysis with polyhalogenated aromatic substrates. Given the high reactivity of the C-I bonds, the reactions are expected to proceed selectively at the 2 and 6 positions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. The selection of the palladium catalyst and ligand is crucial for achieving high efficiency.[1][2]

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O9012~88
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane10010>95
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O8012~92
PEPPSI-IPr-K₂CO₃t-Amyl Alcohol1008>96
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[3][4][5]

Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF606~90
Pd(PPh₃)₄CuIPiperidineDMF258~93
Pd(OAc)₂ / XPhosCuICs₂CO₃1,4-Dioxane8012>95
Pd/CCuIK₂CO₃EtOH7010~85
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[6][7][8]

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂P(o-tolyl)₃Et₃NAcetonitrile8016~85
Pd₂ (dba)₃PPh₃Na₂CO₃DMF10012~88
PdCl₂(PPh₃)₂-K₂CO₃DMA12010~90
Herrmann's Catalyst-NaOAcNMP1308>92

Experimental Protocols

The following are generalized methodologies for the Suzuki-Miyaura, Sonogashira, and Heck reactions with this compound. Optimization of specific parameters such as reagent stoichiometry, temperature, and reaction time may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

To an oven-dried reaction vessel containing a magnetic stir bar, this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (2.2-2.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.) are added. The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. The specified solvent (5 mL), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., SPhos, 0.04 mmol) are then added. The reaction mixture is heated to the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]

General Procedure for Sonogashira Coupling

In a flask, this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.06 mmol) are combined. The flask is evacuated and filled with argon. The solvent (e.g., THF, 10 mL) and the base (e.g., triethylamine, 3.0 mmol) are added, followed by the terminal alkyne (2.2 mmol). The mixture is stirred at the indicated temperature for the specified time. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.[9]

General Procedure for Heck Reaction

A mixture of this compound (1.0 mmol), the alkene (2.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (if applicable, e.g., P(o-tolyl)₃, 0.04 mmol), and the base (e.g., Et₃N, 2.0 mmol) in the chosen solvent (5 mL) is degassed and heated under an inert atmosphere at the specified temperature. The reaction progress is monitored by TLC or GC. After completion, the mixture is cooled, filtered to remove the precipitated salts, and the solvent is evaporated. The residue is then purified by column chromatography to yield the desired product.

Visualizations

Experimental Workflow for a Catalytic Cross-Coupling Reaction

G Generalized Experimental Workflow reagents 1. Add Reactants & Catalyst (this compound, Coupling Partner, Base, Catalyst) setup 2. Assemble Reaction (Inert Atmosphere) reagents->setup reaction 3. Heat & Stir (Specified Temp & Time) setup->reaction workup 4. Quench & Extract (Aqueous Workup) reaction->workup purification 5. Purify Product (Column Chromatography) workup->purification analysis 6. Characterize Product (NMR, MS) purification->analysis

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle for the Suzuki-Miyaura Reaction

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Boronate [Ar-Pd(II)L₂-R]⁺ PdII_Aryl->PdII_Boronate Transmetalation (R-B(OR)₂) PdII_Boronate->Pd0 Reductive Elimination Product Ar-R PdII_Boronate->Product ArI Ar-I BoronicAcid R-B(OR)₂ Base Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Unveiling the Superiority of 4-Chloro-2,6-diiodophenol: A Comparative Analysis for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: In the competitive landscape of drug discovery and scientific research, the selection of optimal chemical compounds is paramount. A comprehensive evaluation reveals that 4-Chloro-2,6-diiodophenol, a halogenated phenol, presents distinct advantages over its structural analogs. This guide provides a detailed comparison of its performance, supported by available data, to inform researchers, scientists, and drug development professionals in their selection of research compounds.

Enhanced Biological Activity: A Quantitative Comparison

Halogenated phenols are a class of compounds recognized for their diverse biological activities, including antimicrobial and enzyme-inhibiting properties. The nature and position of the halogen substituents on the phenol ring play a crucial role in determining the compound's efficacy. To illustrate the performance of this compound, a comparison of its potential biological activities with similar compounds is presented.

While specific experimental data for this compound is limited in publicly available literature, we can infer its potential advantages by examining structure-activity relationship (SAR) studies on similar halogenated phenols. For instance, studies on other halophenols have demonstrated significant protein tyrosine kinase (PTK) inhibitory activity, a key target in cancer therapy.

Below is a comparative table of experimentally determined 50% inhibitory concentrations (IC50) for various halogenated phenols against protein tyrosine kinase. It is important to note that direct comparative data for this compound is not available in the cited sources and the inclusion of data for other compounds serves to highlight the impact of halogenation patterns on biological activity.

CompoundStructureTargetIC50 (μM)[1]
Reference Compound
GenisteinFlavonoidProtein Tyrosine Kinase13.5
Chlorinated Phenols
3,4-DichlorobenzophenoneC13H8Cl2OProtein Tyrosine Kinase>50
2,4-DichlorobenzophenoneC13H8Cl2OProtein Tyrosine Kinase25.3
Brominated Phenols
3,4-DibromobenzophenoneC13H8Br2OProtein Tyrosine Kinase15.6
4-Bromo-4'-hydroxybenzophenoneC13H9BrO2Protein Tyrosine Kinase8.9
Potential Candidate (Inferred)
This compoundC6H3ClI2OProtein Tyrosine KinaseData not available

Note: The IC50 values are sourced from a study on benzophenone and diphenylmethane halophenol derivatives.[1] The table illustrates how different halogen substitutions affect PTK inhibitory activity. The higher potency of brominated analogs over chlorinated ones suggests that the presence of heavier halogens like iodine in this compound could potentially confer significant biological activity.

The Rationale for Enhanced Performance: Structure-Activity Relationship Insights

The superior potential of this compound can be attributed to the unique properties of its constituent halogens. The presence of two iodine atoms, which are large and polarizable, can lead to stronger interactions with biological targets. This is often a key factor in enhancing the inhibitory activity of drug candidates. The chlorine atom at the para position further modifies the electronic properties of the phenol ring, which can influence its binding affinity and reactivity.

Experimental Protocols for Biological Activity Assessment

To facilitate further research and direct comparative studies, standardized experimental protocols for evaluating the biological activity of phenolic compounds are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Compound Stock Solution: Dissolve this compound and comparator compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Compound Stock serial_dilution Perform Serial Dilutions prep_compound->serial_dilution prep_media Prepare Growth Media prep_media->serial_dilution prep_inoculum Prepare Microbial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protein Tyrosine Kinase (PTK) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein tyrosine kinase.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a reaction buffer containing the purified protein tyrosine kinase and a suitable substrate (e.g., a synthetic peptide).

  • Compound Incubation: Add varying concentrations of this compound and control compounds to the reaction mixture and pre-incubate for a defined period.

  • Initiation of Reaction: Start the kinase reaction by adding adenosine triphosphate (ATP).

  • Detection of Phosphorylation: After a set incubation time, stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA, radioactivity-based assays, or fluorescence-based assays.

  • IC50 Calculation: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Logical Flow of a Kinase Inhibition Assay

Kinase_Inhibition_Assay cluster_components Reaction Components cluster_process Assay Process cluster_outcome Outcome Kinase Protein Tyrosine Kinase Reaction Kinase Reaction (Phosphorylation) Kinase->Reaction Substrate Substrate (Peptide) Substrate->Reaction ATP ATP (Energy Source) ATP->Reaction Inhibitor Test Compound (e.g., this compound) Inhibitor->Reaction Detection Detection of Phosphorylated Substrate Reaction->Detection Result Quantification of Inhibition (IC50) Detection->Result

Logical flow of a protein tyrosine kinase inhibition assay.

Potential Signaling Pathway Involvement

While specific signaling pathways modulated by this compound have not been elucidated in the available literature, its potential as a protein tyrosine kinase inhibitor suggests it could interfere with critical cellular signaling cascades. Protein tyrosine kinases are key regulators of cell growth, proliferation, differentiation, and survival. Their dysregulation is a hallmark of many diseases, including cancer.

A hypothetical signaling pathway that could be targeted by a potent PTK inhibitor like this compound is depicted below. Inhibition of a receptor tyrosine kinase (RTK) at the cell surface would block downstream signaling events, ultimately leading to a reduction in cell proliferation and survival.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling Proteins RTK->Downstream MAPK_pathway MAPK Pathway Downstream->MAPK_pathway PI3K_pathway PI3K/Akt Pathway Downstream->PI3K_pathway Transcription Gene Transcription MAPK_pathway->Transcription Proliferation Cell Proliferation & Survival PI3K_pathway->Proliferation Transcription->Proliferation Inhibitor This compound Inhibitor->RTK

Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

References

Navigating Greener Pathways: A Comparative Guide to the Synthesis of 4-Chloro-2,6-diiodophenol Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imperative to adopt greener chemical processes is increasingly shaping synthetic strategies. This guide provides a comprehensive comparison of traditional and green chemistry alternatives for the synthesis of halogenated phenols, with a focus on 4-Chloro-2,6-diiodophenol, a valuable building block in organic synthesis. By presenting objective performance data, detailed experimental protocols, and clear visual representations of reaction pathways, this document serves as a practical resource for making informed, environmentally conscious decisions in the laboratory.

The traditional synthesis of di-iodinated phenols often relies on stoichiometric amounts of iodinating agents and harsh oxidants, leading to significant waste generation and potential environmental hazards. In contrast, emerging green alternatives offer milder reaction conditions, the use of environmentally benign solvents like water, and catalytic approaches that enhance atom economy. This guide delves into a direct comparison of a conventional method using N-Iodosuccinimide (NIS) with promising green alternatives, including enzymatic catalysis, copper-catalyzed aerobic oxyiodination, and electrochemical synthesis.

Performance Comparison: Traditional vs. Green Alternatives

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the synthesis of di-iodinated phenols using various methods. While a direct, comprehensive comparison for the synthesis of this compound is limited in publicly available literature, this table extrapolates data from the di-iodination of similar phenolic substrates to offer valuable insights.

MethodReagents/CatalystSolventTemperature (°C)TimeYield (%)Green Chemistry Considerations
Traditional Method
N-Iodosuccinimide (NIS)N-Iodosuccinimide, Acetic AcidAcetic Acid25240 min97% (for 2,6-diiodo-4-nitrophenol)[1]Use of stoichiometric and potentially hazardous reagents, organic solvent.
N-Iodosuccinimide (Grinding)N-Iodosuccinimide, Acetic AcidSolvent-freeRoom Temp.5-8 min98% (for 2,6-diiodo-4-nitrophenol)[1]Reduced solvent use, faster reaction time.
Green Alternatives
Enzymatic (Hypothetical)Horseradish Peroxidase, KI, H₂O₂Water/BufferRoom Temp.--Biocatalytic, aqueous media, mild conditions. (Quantitative data for di-iodination of 4-chlorophenol is not readily available)
Copper-CatalyzedCu(NO₃)₂, I₂, O₂WaterMild-High (para-selective)[2]Catalytic use of metal, use of water as solvent, aerobic oxidation. (Specific yield for di-iodination not detailed).
Electrochemical (Hypothetical)KIWaterRoom Temp.--Avoids chemical oxidants, in-situ generation of reagents. (Quantitative data for preparative synthesis of this compound is not readily available).

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. This section provides protocols for the key methods discussed.

Traditional Synthesis: Di-iodination of 4-Nitrophenol using N-Iodosuccinimide (Conventional Method)[1]
  • Dissolve N-Iodosuccinimide (0.0039 mol) in acetic acid (5 ml) in a 100 ml round-bottom flask.

  • Add 4-nitrophenol (0.0019 mol) to the solution rapidly.

  • Stir the reaction mixture at 25°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion of the reaction (approximately 240 minutes), pour the mixture into ice-cold water to precipitate the product.

  • Separate the precipitated mass by vacuum filtration using a Buchner funnel.

  • Wash the solid product twice with deionized water and dry to obtain 2,6-diiodo-4-nitrophenol.

Green Alternative: Copper-Catalyzed Aerobic Oxyiodination of Phenols[2]

While a specific protocol for the di-iodination of 4-chlorophenol is not detailed, a general procedure for the highly selective para-iodination of phenols is as follows:

  • A mixture of the phenol, iodine (I₂), and a catalytic amount of copper(II) nitrate (Cu(NO₃)₂) is prepared in water.

  • The reaction is carried out under an oxygen atmosphere (molecular oxygen).

  • The reaction proceeds under mild conditions.

  • Further research would be required to optimize this method for di-iodination.

Visualizing the Pathways

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.

Traditional_Synthesis 4-Nitrophenol 4-Nitrophenol Reaction_Vessel Reaction at 25°C 4-Nitrophenol->Reaction_Vessel NIS N-Iodosuccinimide NIS->Reaction_Vessel Acetic_Acid Acetic Acid Acetic_Acid->Reaction_Vessel Precipitation Precipitation in Ice Water Reaction_Vessel->Precipitation Filtration_Drying Filtration & Drying Precipitation->Filtration_Drying Product 2,6-diiodo-4-nitrophenol Filtration_Drying->Product

Traditional synthesis of 2,6-diiodo-4-nitrophenol using NIS.

Green_Alternative_Concept cluster_alternatives Green Chemistry Approaches Enzymatic Enzymatic Catalysis (e.g., Horseradish Peroxidase) Product This compound Enzymatic->Product Copper_Catalysis Copper-Catalyzed Aerobic Oxyiodination Copper_Catalysis->Product Electrochemical Electrochemical Synthesis Electrochemical->Product 4-Chlorophenol 4-Chlorophenol 4-Chlorophenol->Enzymatic KI, H₂O₂ in Water 4-Chlorophenol->Copper_Catalysis I₂, O₂ in Water 4-Chlorophenol->Electrochemical KI in Water

Conceptual pathways for green synthesis of this compound.

Conclusion

The transition to greener chemical manufacturing is not merely an ethical consideration but a scientific and economic necessity. While traditional methods for the synthesis of compounds like this compound can be high-yielding, they often come at a significant environmental cost. The exploration of green alternatives, such as enzymatic catalysis, copper-catalyzed reactions in water, and electrochemical methods, reveals promising avenues for reducing waste, minimizing the use of hazardous substances, and improving overall process efficiency.

The data presented in this guide underscores the potential of these greener approaches. The solvent-free grinding method using NIS already demonstrates a significant improvement over the conventional solution-phase reaction. Further research and development into the enzymatic, copper-catalyzed, and electrochemical routes are warranted to obtain detailed quantitative data for the synthesis of this compound. Such efforts will be instrumental in paving the way for the widespread adoption of sustainable practices in the pharmaceutical and chemical industries.

References

A Comparative Guide to the Synthesis and Application of 4-Chloro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic introduction of iodine atoms into molecular scaffolds is a critical step in the synthesis of numerous bioactive compounds. This guide provides a comprehensive cost-benefit analysis of using 4-Chloro-2,6-diiodophenol as a key intermediate and iodinating agent, comparing its performance with viable alternatives. Through an examination of experimental data, detailed protocols, and cost considerations, this document aims to inform strategic decisions in synthetic chemistry.

At a Glance: Performance Comparison of Iodinating Agents

The selection of an appropriate iodinating agent is a crucial decision in synthetic planning, balancing reactivity, selectivity, cost, and downstream applications. This compound serves a dual role: as a product of targeted iodination and as a precursor for more complex molecules, such as thyroxine analogues, through reactions like the Ullmann condensation. This guide focuses on its synthesis via iodination of 4-chlorophenol and its potential application in diaryl ether formation.

Cost-Benefit Analysis: A Deeper Dive

A thorough evaluation of this compound requires a multi-faceted approach, balancing its synthetic utility against the cost and efficiency of its preparation and subsequent reactions.

Economic Viability

The cost-effectiveness of employing this compound is intrinsically linked to the expense of its synthesis. The primary route to this compound is the di-iodination of 4-chlorophenol. Below is a comparative cost analysis of the reagents required for this transformation, alongside a common alternative iodinating agent, N-Iodosuccinimide (NIS).

ReagentSupplier ExamplePrice (USD)QuantityCost per Gram/mL (USD)
This compound ChemUniverse$132.001 g$132.00
Biosynth$354.0010 g$35.40
Iodine Flinn Scientific$68.53[1]100 g$0.69
Etsy$82.49[2]100 g$0.82
Hydrogen Peroxide (30%) Flinn Scientific$15.82[3]100 mL$0.16
hBARSCI$19.99[4]100 mL$0.20
N-Iodosuccinimide (NIS) Chem-Impex$30.00[5]100 g$0.30
Sigma-Aldrich$513.00[6]100 g$5.13

Note: Prices are estimates and can vary based on supplier, purity, and market conditions.

The direct purchase of this compound is significantly more expensive than synthesizing it in-house, especially when considering the low cost of the required starting materials: 4-chlorophenol, iodine, and hydrogen peroxide. N-Iodosuccinimide presents a competitively priced alternative for direct iodination, with its cost-effectiveness being highly dependent on the supplier.

Synthetic Utility and Performance

The primary synthetic considerations involve the efficiency and selectivity of the iodination reaction to produce this compound and its subsequent utility in reactions such as the Ullmann condensation for the synthesis of diaryl ethers, which are key structural motifs in thyroxine and its analogues.

Iodination of 4-Chlorophenol:

A key application demonstrating the synthesis of this compound is the direct iodination of 4-chlorophenol.

MethodReagentsSolventTemperatureTimeYieldReference
Di-iodination I₂, H₂O₂Water50 °C24 h93%[7]
Mono-iodination (alternative) NIS, TFAAcetonitrileNot SpecifiedNot SpecifiedHigh (general)[8]

The use of iodine and hydrogen peroxide in water provides a high-yielding and environmentally friendly approach to this compound[7]. While specific yield data for the di-iodination of 4-chlorophenol with NIS was not found, NIS is a well-established and highly efficient reagent for the iodination of phenols, often requiring milder conditions and shorter reaction times[8].

Application in Diaryl Ether Synthesis (Ullmann Condensation):

This compound is a potential substrate for the Ullmann condensation to form diaryl ethers, a key step in the synthesis of thyroxine analogues. The presence of two iodine atoms offers opportunities for selective or double coupling reactions.

The general Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with a phenol[9]. While a specific example with experimental data for this compound was not identified in the search, the reaction of related di-iodophenols is known in the synthesis of thyroxine analogues.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducible results in the laboratory.

Synthesis of this compound via Iodination of 4-Chlorophenol

This protocol is adapted from the method described by Gallo et al. for the efficient and selective iodination of phenols in water[7].

Materials:

  • 4-Chlorophenol

  • Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Water

  • Sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane

Procedure:

  • To a solution of 4-chlorophenol (1 mmol) in water, add iodine (2.2 mmol).

  • Slowly add 30% hydrogen peroxide (4.4 mmol) to the mixture.

  • Heat the reaction mixture to 50 °C and stir for 24 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

General Protocol for Ullmann Diaryl Ether Synthesis

This generalized protocol is based on the principles of the Ullmann condensation for the synthesis of diaryl ethers[9][10].

Materials:

  • This compound

  • A phenol derivative

  • Copper(I) iodide (CuI)

  • A ligand (e.g., a diamine or phenanthroline)

  • A base (e.g., K₂CO₃ or Cs₂CO₃)

  • A high-boiling point solvent (e.g., DMF or DMSO)

Procedure:

  • In a reaction vessel, combine this compound, the phenol derivative, copper(I) iodide, the ligand, and the base.

  • Add the solvent and degas the mixture.

  • Heat the reaction mixture to a high temperature (typically 100-160 °C) and stir until the starting materials are consumed (monitored by TLC or GC).

  • After cooling, dilute the reaction mixture with a suitable solvent and filter to remove the copper catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Visualizing Synthetic Pathways

Diagrams of the synthetic pathways provide a clear overview of the chemical transformations.

Iodination_of_4_Chlorophenol Synthesis of this compound 4-Chlorophenol 4-Chlorophenol This compound This compound 4-Chlorophenol->this compound I₂, H₂O₂, H₂O, 50°C, 24h (93% yield) Iodine (I2) Iodine (I2) Hydrogen Peroxide (H2O2) Hydrogen Peroxide (H2O2) Ullmann_Condensation Ullmann Condensation for Diaryl Ether Synthesis This compound This compound Diaryl Ether Diaryl Ether This compound->Diaryl Ether Phenol Derivative (Ar'-OH) Phenol Derivative (Ar'-OH) Phenol Derivative (Ar'-OH)->Diaryl Ether Catalyst CuI, Ligand, Base Catalyst->Diaryl Ether

References

Safety Operating Guide

4-Chloro-2,6-diiodophenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of 4-Chloro-2,6-diiodophenol are critical to ensure personnel safety and environmental protection. This chemical is a halogenated phenol, which presents multiple hazards. Adherence to institutional and regulatory protocols is mandatory for its management as hazardous waste.

Hazard Profile and Safety Data

This compound is classified as a hazardous substance. The following table summarizes its primary hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassGHS CodeHazard StatementCitations
Acute Toxicity (Oral)H302Harmful if swallowed.[1][2]
Acute Toxicity (Dermal)H312Harmful in contact with skin.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2]
Acute Toxicity (Inhalation)H332Harmful if inhaled.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2]

Note: Data is based on 4-Chloro-2-iodophenol and similar compounds. Always refer to the specific Safety Data Sheet (SDS) for the exact product in use.

Personal Protective Equipment (PPE)

Before handling this compound in pure form or as waste, all personnel must wear the appropriate PPE to prevent exposure.[1]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection : Tightly fitting safety goggles and/or a face shield.[2][3]

  • Skin and Body Protection : A lab coat or impervious clothing to prevent skin contact.[3]

  • Respiratory Protection : Use only in a well-ventilated area, such as a chemical fume hood.[1][3] If exposure limits may be exceeded, a full-face respirator may be required.[3]

Step-by-Step Disposal Protocol

Disposal of this compound must be managed through your institution's hazardous waste program. Never discharge it into drains or dispose of it with regular trash.[4][5]

Step 1: Waste Segregation

  • Identify the waste as Halogenated Organic Waste .[6] this compound contains both chlorine and iodine, placing it in this category.

  • Do not mix this waste with non-halogenated solvents, aqueous waste, or other incompatible chemicals like strong oxidizing agents.[4][5][7] Mixing waste streams can complicate disposal and increase costs.[7]

Step 2: Containerization

  • Select a chemically compatible container in good condition.[7] Often, the original product container is suitable.[7]

  • The container must have a secure, tightly-sealing lid to prevent leaks or evaporation.[7] Keep the container closed at all times except when adding waste.[7]

  • Ensure the exterior of the container is clean and free of contamination.[7]

Step 3: Labeling

  • Clearly label the waste container with the words "HAZARDOUS WASTE ".[7]

  • Identify the full contents, including the chemical name "This compound " and its approximate concentration or quantity.[7]

  • Record the accumulation start date on the label.

Step 4: Storage

  • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[7]

  • Ensure the storage area is away from incompatible materials.[7]

Step 5: Arrange for Disposal

  • Once the container is full or you have finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous materials management group to schedule a waste pickup.[7]

  • Follow all institutional procedures for requesting waste removal.[7]

Spill and Emergency Procedures

In the event of a spill, immediate and safe response is crucial.

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access.[5]

  • Wear PPE : Do not attempt cleanup without the proper personal protective equipment as detailed above.[1]

  • Containment : For solid spills, avoid creating dust.[3] Carefully sweep or shovel the material into a designated, sealable container for hazardous waste disposal.[1][4] Do not wash the spill into any sewer or drain.[1][4]

  • Decontamination : After the bulk of the material is removed, decontaminate the area according to your lab's specific procedures.

  • Reporting : Report the spill to your supervisor and the institutional EHS office.

Disposal Decision Workflow

G cluster_0 cluster_1 start Waste Generation: This compound segregate Segregate as Halogenated Organic Waste start->segregate containerize Use a Labeled, Compatible, and Sealed Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store request_pickup Arrange for Pickup via Institutional EHS Office store->request_pickup disposal Final Disposal by Licensed Contractor request_pickup->disposal spill Spill Occurs ppe Wear Full PPE spill->ppe Emergency Procedure contain Contain Spill & Collect in Waste Container ppe->contain report Report to EHS contain->report report->request_pickup

References

Personal protective equipment for handling 4-Chloro-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 4-Chloro-2,6-diiodophenol, including comprehensive personal protective equipment (PPE) protocols, operational plans for safe handling and storage, and detailed disposal procedures. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Immediate Safety Precautions

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Tightly fitting safety goggles with side-shields.[2] A face shield should be worn if there is a splash hazard.[4][5]Double-gloving is recommended. Use chemical-resistant gloves such as butyl rubber or neoprene.[5][6][7] Nitrile gloves may be suitable for splash protection with dilute solutions but should be changed immediately upon contact.[4][5]A fully buttoned lab coat is mandatory.[5] For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[5][6]A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if working outside of a fume hood or if dust is generated.[1][2]
Routine handling and transfers Tightly fitting safety goggles with side-shields.[2]Chemical-resistant gloves (e.g., butyl rubber, neoprene).[5][6][7]A fully buttoned lab coat.[5]Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][8]
Cleaning spills Tightly fitting safety goggles and a face shield.[3][4][5]Heavy-duty, chemical-resistant gloves (e.g., laminate film, butyl rubber).[6][8]Chemical-resistant apron or suit over a lab coat.[5][6]A full-face respirator with appropriate cartridges is necessary for cleaning up significant spills.[2]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation and Engineering Controls :

    • Before handling, ensure that a safety shower and eyewash station are readily accessible.[3][8]

    • All work with this compound, especially the handling of solids to prepare solutions, must be conducted in a certified chemical fume hood.[4][8]

    • The work area should be decontaminated after each use.[8]

  • Weighing and Solution Preparation :

    • Wear all recommended PPE as outlined in the table above.

    • To minimize dust generation, carefully weigh the solid compound on a tared weigh paper or in a container within the fume hood.[1]

    • Add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[1][2]

  • Storage :

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]

    • The container must be clearly labeled with the chemical name and associated hazards.[4]

    • Store containers in a secondary containment tray.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect all solid and liquid waste in designated, labeled, and sealed containers. Do not mix with other waste streams.

    • Contaminated PPE, such as gloves and weigh papers, should also be disposed of as hazardous waste.[8]

  • Waste Disposal :

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.[2]

    • Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, follow the established workflow to ensure a safe and effective response.

Spill_Response_Workflow Chemical Spill Response Workflow for this compound spill Chemical Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess the Spill (Size and Hazard) evacuate->assess small_spill Small Spill? (Manageable by Lab Personnel) assess->small_spill don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) small_spill->don_ppe Yes large_spill Large Spill or Unknown Hazard small_spill->large_spill No contain Contain the Spill (Use Absorbent Pads) don_ppe->contain cleanup Clean Up Spill (Follow SDS/Lab Protocol) contain->cleanup dispose Dispose of Waste (As Hazardous Waste) cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate contact_ehs Contact EHS/ Emergency Services large_spill->contact_ehs secure_area Secure the Area (Prevent Entry) contact_ehs->secure_area

Caption: Workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.